Technical Documentation Center

2-[(oxetan-3-yl)amino]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(oxetan-3-yl)amino]benzoic acid
  • CAS: 1504817-15-5

Core Science & Biosynthesis

Foundational

2-[(oxetan-3-yl)amino]benzoic acid chemical structure and properties

An In-depth Technical Guide to 2-[(Oxetan-3-yl)amino]benzoic Acid: A Modern Scaffold for Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[(Oxetan-3-yl)amino]benzoic Acid: A Modern Scaffold for Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores with property-enhancing motifs is a cornerstone of rational drug design. This guide provides a comprehensive technical overview of 2-[(oxetan-3-yl)amino]benzoic acid, a compound that exemplifies this approach. It merges the well-established biological relevance of the anthranilic acid (2-aminobenzoic acid) framework with the advantageous physicochemical properties imparted by the oxetane ring. The oxetane moiety, a strained four-membered ether, has gained significant traction as a versatile tool to improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for commonly used functional groups.[1][2] This document delves into the chemical structure, physicochemical properties, a proposed synthetic pathway, and the potential applications of this molecule for researchers, scientists, and drug development professionals.

Introduction: A Synthesis of Function and Form

The design of novel therapeutic agents often involves the strategic modification of known scaffolds to optimize their drug-like properties. 2-[(Oxetan-3-yl)amino]benzoic acid is a prime example of such molecular engineering.

The Anthranilic Acid Scaffold

Anthranilic acid (2-aminobenzoic acid) and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[3] They have been extensively studied and incorporated into molecules exhibiting a wide array of therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[3][4] The arrangement of the carboxylic acid and amino groups on the benzene ring provides a versatile platform for forming key interactions—such as hydrogen bonds and ionic bonds—with biological targets.

The Oxetane Moiety: A Physicochemical Game-Changer

The oxetane ring, once considered a synthetic curiosity, is now a highly valued motif in drug discovery.[1] Its incorporation into a lead molecule can profoundly and beneficially alter its properties.

  • Solubility and Lipophilicity: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility without a significant penalty in lipophilicity.

  • Metabolic Stability: The compact and strained nature of the oxetane ring can block sites of metabolic oxidation that would otherwise be susceptible to cytochrome P450 (CYP) enzymes.

  • Bioisosterism: Oxetanes are recognized as effective bioisosteres for gem-dimethyl and carbonyl groups, allowing chemists to explore new chemical space, circumvent metabolic liabilities associated with ketones, or secure novel intellectual property.[2][5]

The logical relationship between these core components and their contribution to the final molecule's profile is illustrated below.

G A Anthranilic Acid Scaffold C 2-[(Oxetan-3-yl)amino]benzoic Acid A->C B Oxetane Moiety B->C Prop1 Established Biological Relevance (e.g., Anti-inflammatory) C->Prop1 Prop2 Improved Aqueous Solubility C->Prop2 Prop3 Enhanced Metabolic Stability C->Prop3 Prop4 Novel Chemical Space & Bioisosterism C->Prop4

Caption: Logical contributions of the core scaffolds to the final compound's properties.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to its application in research.

Chemical Structure and Nomenclature

The structure consists of a benzoic acid molecule where a hydrogen on the amino group at position 2 is substituted by an oxetan-3-yl group.

Caption: Chemical structure of 2-[(Oxetan-3-yl)amino]benzoic acid.

Physicochemical Data

The following table summarizes key physicochemical properties. Note that while some data is available for isomers, many values for the title compound are predicted using computational models due to its status as a specialized research chemical.

PropertyValue / PredictionSource / Comment
IUPAC Name 2-[(Oxetan-3-yl)amino]benzoic acid---
CAS Number 1504817-15-5[6]
Molecular Formula C₁₀H₁₁NO₃---
Molecular Weight 193.20 g/mol [6]
Appearance Predicted: White to beige solidBased on analogs like 3-aminobenzoic acid.[7][8]
Predicted LogP ~1.5 - 2.0Estimation based on structure; lower than a non-oxetane analog.
Predicted pKa (Acidic) ~4.0 - 4.5 (Carboxylic Acid)Similar to other aminobenzoic acids.
Predicted pKa (Basic) ~2.5 - 3.5 (Aniline Nitrogen)The electron-withdrawing carboxyl group reduces basicity.
Predicted Solubility Moderately soluble in water and polar organic solvents.The oxetane moiety is known to enhance aqueous solubility.[1]

Synthesis and Characterization

A robust and reproducible synthetic route is critical for enabling further research. While specific literature on this exact isomer is sparse, a reliable pathway can be proposed based on established chemical transformations.

Proposed Synthetic Workflow

The most direct approach involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction between a 2-substituted benzoic acid derivative and 3-aminooxetane. A Buchwald-Hartwig amination is a state-of-the-art choice for this transformation due to its high functional group tolerance and efficiency.

G Start1 Methyl 2-bromobenzoate Intermediate Methyl 2-[(oxetan-3-yl)amino]benzoate Start1->Intermediate Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Start2 3-Aminooxetane Start2->Intermediate Product 2-[(Oxetan-3-yl)amino]benzoic Acid Intermediate->Product Hydrolysis (e.g., LiOH, THF/H₂O)

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure derived from standard methodologies in organic synthesis.

Step 1: Buchwald-Hartwig Amination

  • Setup: To an oven-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a ligand such as Xantphos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 2.0 eq) followed by anhydrous toluene as the solvent.

  • Nucleophile Addition: Add 3-aminooxetane (1.2 eq) to the mixture.

  • Reaction: Seal the flask and heat the reaction mixture at 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield methyl 2-[(oxetan-3-yl)amino]benzoate.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolution: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution and stir at room temperature. Monitor the reaction by TLC or LC-MS until the ester is fully converted to the carboxylate salt.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 times).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 2-[(oxetan-3-yl)amino]benzoic acid. The product may be further purified by recrystallization if necessary.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the connectivity of the oxetane and aminobenzoic acid moieties. Spectroscopic data for aminobenzoic acids can serve as a reference.[9]

  • Mass Spectrometry (MS): To verify the molecular weight (193.20 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the secondary amine.

Applications in Drug Discovery

The unique combination of scaffolds in this molecule makes it an attractive starting point for various drug discovery campaigns.

  • Kinase Inhibitors: The aminobenzoic acid core is a component of several kinase inhibitors. The oxetane can probe specific interactions in the binding pocket or improve the overall pharmacokinetic profile.

  • Anti-inflammatory Agents: Building on the known anti-inflammatory properties of anthranilic acid derivatives, this compound could serve as a novel non-steroidal anti-inflammatory drug (NSAID) candidate with potentially improved safety and efficacy profiles.[3]

  • Epigenetic Targets: Oxetane-containing molecules have shown potent inhibitory activity against epigenetic targets like the FTO demethylase, where the oxetane moiety forms a crucial hydrogen bond interaction.[1]

  • Antiviral Research: Oxetane substitution has been successfully used to improve the activity and pharmacokinetic properties of antiviral compounds, such as those targeting the Respiratory Syncytial Virus (RSV).[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-[(oxetan-3-yl)amino]benzoic acid is not widely available, a conservative approach to handling should be adopted based on data from its structural analogs.

  • Hazard Identification: Based on the SDS for its isomer, 4-(oxetan-3-ylamino)benzoic acid, the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Analogs like 3-aminobenzoic acid are also classified as skin, eye, and respiratory irritants.[7][10]

  • Recommended Handling Procedures:

    • Use in a well-ventilated area or a chemical fume hood.[7][11]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

    • Avoid breathing dust. Minimize dust generation and accumulation.[7][10]

    • Wash hands thoroughly after handling.[11][13]

  • Storage and Stability:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

    • Protect from direct sunlight. Some aminobenzoic acids are sensitive to light and air.[7]

Conclusion and Future Directions

2-[(Oxetan-3-yl)amino]benzoic acid represents a thoughtfully designed chemical scaffold that holds considerable promise for drug discovery. It combines a biologically relevant core with a modern, property-enhancing functional group. The proposed synthetic route provides a clear path for its preparation, enabling its evaluation in a multitude of biological assays. Future research should focus on the synthesis and biological screening of this compound and its derivatives against various therapeutic targets, particularly in the areas of oncology, inflammation, and infectious diseases. Further exploration of its pharmacokinetic and toxicological profile will be essential to validate its potential as a next-generation therapeutic agent.

References

  • Hummel Croton. (n.d.). Safety Data Sheet: Benzoic Acid USP. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-[Methyl(3-methyl-1-oxo-2-buten-1-yl)amino]benzoic acid Properties. [Link]

  • Amir, M., Kumar, H., & Khan, S. A. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]

  • Supporting Information for an unspecified chemical synthesis. Source not fully identifiable.
  • El-Gamal, M. I., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - NIH. [Link]

  • Michalska, D., & Wysokinski, R. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • PubChem. (n.d.). 2-[(2-Aminoacetyl)amino]benzoic acid. [Link]

  • SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). 3-Aminobenzoic acid. [Link]

  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. [Link]

  • National Institutes of Health. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-. [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • ScienceDirect. (2022, June 23). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. [Link]

Sources

Exploratory

Physicochemical Profiling & Design of Oxetane-Amino Benzoic Acid Scaffolds

Topic: Physicochemical properties of oxetane-amino benzoic acid scaffolds Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of oxetane-amino benzoic acid scaffolds Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The integration of oxetane rings into amino benzoic acid scaffolds represents a high-value strategy in modern medicinal chemistry. This modification serves as a tactical solution to common developability attrition risks—specifically lipophilicity-driven toxicity and metabolic instability—while offering a unique vector to modulate aniline basicity. This guide provides a technical deep-dive into the structural, electronic, and synthetic parameters required to successfully deploy oxetane-amino benzoic acid motifs in drug discovery.

Structural Logic & Bioisosterism[1]

The Oxetane Advantage

The oxetane ring (1,3-propylene oxide) is widely recognized as a superior bioisostere for gem-dimethyl and carbonyl groups. When grafted onto an amino benzoic acid scaffold (typically replacing an N-alkyl or ring-substituent), it introduces a high degree of polarity without the hydrogen bond donor (HBD) penalty associated with hydroxyl groups.

  • Gem-Dimethyl Replacement: Replacing a gem-dimethyl group with an oxetane typically reduces LogP by ~1.0–1.5 units while maintaining steric volume.

  • Carbonyl Replacement: Oxetanes mimic the H-bond acceptor (HBA) capability of carbonyls but lack the electrophilicity, reducing reactivity-based toxicity.

Geometric & Electronic Configuration

The oxetane ring is not planar; it adopts a puckered conformation (approx. 8.7°) to relieve torsional strain. This puckering, combined with the high s-character of the oxygen lone pairs, creates a distinct dipole vector.

Impact on Amino Benzoic Acids: When an oxetane is attached to the nitrogen of an anthranilic or amino benzoic acid (N-oxetanyl), the strong inductive electron-withdrawing effect (


) of the ethereal oxygen propagates through the 

-framework. This significantly modulates the electronic density of the aniline nitrogen, a critical factor in tuning pKa.[1]

Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Basicity Modulation (pKa)

The most profound physicochemical impact of the oxetane motif in this scaffold is on the basicity of the amine.

  • Standard N-alkylation: Typically increases the basicity of anilines (pKa ~4.6

    
     ~5.0+).
    
  • N-Oxetanylation: The electron-withdrawing nature of the oxetane ring decreases the pKa of the adjacent amine, often by 2.0–3.0 log units compared to the parent amine or alkyl analog.

Implication: This reduction in basicity is advantageous for reducing hERG channel inhibition and phospholipidosis risk, which are often correlated with high basicity and lipophilicity.

Lipophilicity (LogP/LogD) & Solubility

Amino benzoic acids often suffer from poor solubility due to strong intermolecular


-stacking and zwitterionic lattice energy.
  • Solubility: The oxetane oxygen acts as a potent H-bond acceptor, increasing aqueous solvation energy. 3,3-disubstituted oxetanes, in particular, disrupt planar packing more effectively than simple alkyl chains, lowering melting points and increasing thermodynamic solubility.

  • Lipophilicity: The oxetane ring lowers LogD

    
    , shifting the molecule into a more favorable chemical space (LipE optimization).
    
Metabolic Stability

The "soft spot" in many N-alkyl amino benzoic acids is the


-carbon of the alkyl group, susceptible to CYP450-mediated oxidative dealkylation.
  • Oxetane Shielding: The oxetane ring does not undergo facile oxidative metabolism at the

    
    -position. Furthermore, the 3,3-disubstitution pattern (common in these scaffolds) eliminates abstractable protons, rendering the moiety metabolically robust.
    
Comparative Data Summary
PropertyN-Isopropyl AnalogN-(Oxetan-3-yl) AnalogMechanistic Driver
LogP High (Baseline)Lower (~ -1.0 unit) Polarity of ether oxygen; reduced hydrophobic surface area.
pKa (Amine) ~ 5.5 - 6.0~ 2.5 - 3.5 Strong inductive (

) effect of oxetane oxygen.
Solubility Low/ModerateHigh Increased H-bond acceptor capacity; lattice disruption.
Metabolic Stability Low (N-dealkylation)High Steric shielding; lack of labile

-protons.
hERG Risk Moderate/HighLow Reduced basicity and lipophilicity.

Structure-Property Relationship (SPR) Visualization

The following diagram illustrates the causal relationships between the oxetane insertion and the resulting physicochemical phenotype of the scaffold.

Oxetane_SPR_Logic Oxetane Oxetane Moiety (3,3-disubstituted) Inductive Inductive Effect (-I) Oxetane->Inductive Polarity Increased Polarity (HBA) Oxetane->Polarity Steric Steric Bulk (Gem-dimethyl mimic) Oxetane->Steric pKa Lower pKa (Reduced Basicity) Inductive->pKa Electron withdrawal LogD Lower LogD (Reduced Lipophilicity) Polarity->LogD Dipole moment Solubility Increased Aqueous Solubility Polarity->Solubility Solvation MetabStab Metabolic Stability (Blocked CYP sites) Steric->MetabStab Blocks alpha-oxidation hERG Reduced hERG Liability pKa->hERG Less cationic at phys pH LogD->hERG Less lipophilic

Caption: Causal network linking oxetane structural features to physicochemical outcomes in amino benzoic acid scaffolds.

Synthetic Pathways[11][12][13][14]

Synthesizing oxetane-amino benzoic acids requires care to avoid acid-catalyzed ring opening of the oxetane. The most robust route involves reductive amination or nucleophilic substitution on the oxetan-3-one core.

Primary Route: Reductive Amination

This is the preferred method for installing the oxetane onto the aniline nitrogen.

  • Reagents: Amino benzoic acid ester, Oxetan-3-one, Mild Reducing Agent (NaBH(OAc)

    
     or STAB).
    
  • Conditions: DCM or DCE, room temperature. Avoid strong Lewis acids.

  • Note: The ester protection of the benzoic acid is crucial to prevent zwitterionic interference during the reaction.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: Amino Benzoic Acid Ester Step1 Step 1: Imine Formation (Dehydrating agent: MgSO4 or Ti(OiPr)4) Start->Step1 OxetanOne Reagent: Oxetan-3-one OxetanOne->Step1 Step2 Step 2: Reductive Amination (NaBH(OAc)3, DCE, RT) Step1->Step2 Intermediate Intermediate: N-(Oxetan-3-yl) Ester Step2->Intermediate Step3 Step 3: Hydrolysis (LiOH, THF/H2O, 0°C) Intermediate->Step3 Warning CRITICAL: Avoid Acidic Workup (Risk of Ring Opening) Step3->Warning Final Product: Oxetane-Amino Benzoic Acid Step3->Final

Caption: Step-wise synthetic route for N-oxetanyl amino benzoic acid derivatives avoiding acid-labile conditions.

Experimental Protocols

Protocol: Chromatographic LogD Determination

Objective: Determine the lipophilicity of the scaffold at physiological pH (7.4).

Methodology:

  • Preparation: Dissolve the oxetane-amino benzoic acid derivative in DMSO to a concentration of 10 mM.

  • Mobile Phase:

    • Phase A: 50 mM Ammonium Acetate buffer (pH 7.4).

    • Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Calibration: Run a set of standards with known LogD values (e.g., caffeine, ketoconazole) to generate a calibration curve (

    
     vs. LogD).
    
  • Measurement: Inject sample. Record retention time (

    
    ).
    
  • Calculation: Interpolate LogD from the calibration curve.

    • Validation Check: Ensure the oxetane ring remains intact by monitoring the mass spectrum (LC-MS) for the parent ion

      
      . Ring opening usually results in a mass shift (+18 Da for hydration) or fragmentation changes.
      
Protocol: Spectrophotometric pKa Measurement

Objective: Accurate determination of the aniline nitrogen pKa.

Methodology:

  • Instrument: UV-Vis Spectrophotometer with automated titration (e.g., Sirius T3).

  • Solvent: 0.15 M KCl (aqueous) or Methanol/Water co-solvent if solubility is low (Yasuda-Shedlovsky extrapolation required).

  • Procedure:

    • Prepare a 10 µM solution of the compound.

    • Titrate from pH 2.0 to pH 12.0 using HCl and KOH.

    • Monitor UV absorbance shifts (bathochromic/hypsochromic shifts) associated with the deprotonation of the carboxylic acid (low pH) and the aniline (if protonatable in range).

  • Analysis:

    • The N-oxetanyl aniline is weakly basic. Expect the pKa to be significantly lower than the parent aniline.

    • Use multi-wavelength global analysis to fit the ionization macro-constants.

References

  • Wuitschik, G. et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Müller, K. et al. (2009). Oxetanes as Bioisosteres of Gem-Dimethyl Groups. Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M. & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]

  • Stepan, A. F. et al. (2011). Application of the Oxetane Ring in the Design of Potent and Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Therapeutic Potential and Strategic Design of N-Oxetanyl Anthranilic Acid Derivatives

This guide synthesizes the medicinal chemistry of N-oxetanyl anthranilic acid derivatives , a specialized subclass of compounds that merges the privileged pharmacophore of anthranilates (fenamates) with the physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the medicinal chemistry of N-oxetanyl anthranilic acid derivatives , a specialized subclass of compounds that merges the privileged pharmacophore of anthranilates (fenamates) with the physicochemical advantages of the oxetane ring.

Executive Summary

N-oxetanyl anthranilic acid derivatives represent a strategic evolution in medicinal chemistry, designed to overcome the metabolic and physicochemical limitations of traditional fenamate NSAIDs and kinase inhibitors. By incorporating an oxetan-3-yl moiety onto the aniline nitrogen of the anthranilic acid scaffold, researchers can significantly lower lipophilicity (LogD), block metabolic "soft spots" (N-dealkylation), and modulate pKa without sacrificing steric bulk. This guide details the rationale, synthesis, and therapeutic utility of this chemical modification.

The Chemical Rationale: Why Oxetanes?

The anthranilic acid scaffold (2-aminobenzoic acid) is the core of the fenamate class of NSAIDs (e.g., Mefenamic acid, Tolfenamic acid). While potent COX inhibitors, these drugs often suffer from:

  • High Lipophilicity (LogP > 3): Leading to poor aqueous solubility and off-target toxicity.

  • GI Toxicity: Linked to the acidic carboxyl group and local irritation.

  • Metabolic Instability: Rapid oxidation of N-alkyl/aryl groups.

The Oxetane Solution

The oxetan-3-yl group is a high-value bioisostere for gem-dimethyl, methyl, and carbonyl groups.[1] When attached to the anthranilic nitrogen:

  • Solubility Enhancement: The oxetane oxygen acts as a hydrogen bond acceptor, lowering LogP by ~1.0 unit compared to a gem-dimethyl or isopropyl group.

  • Metabolic Blocking: The strained 4-membered ring is metabolically robust. It prevents CYP450-mediated N-dealkylation, a common clearance route for N-alkyl anilines.

  • Basicity Modulation: The electron-withdrawing inductive effect of the oxetane oxygen lowers the pKa of the aniline nitrogen, reducing the likelihood of hERG channel blockage (a common liability for basic amines).

Comparative Physicochemical Profile
PropertyN-Isopropyl AnthranilateN-(Oxetan-3-yl) AnthranilateImpact
LogP ~3.5 (High)~2.4 (Moderate)Improved Solubility
Metabolic Stability Low (N-dealkylation)HighLonger Half-life
H-Bond Acceptors 34Better Solvation
Steric Bulk MediumMediumMaintains Binding Fit

Therapeutic Applications

A. Next-Generation Anti-Inflammatories (COX Inhibition)

The primary application remains in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) .

  • Mechanism: Competitive inhibition of COX-1 and COX-2 enzymes. The anthranilic acid carboxylate binds the Arg-120 residue in the COX active site.

  • Oxetane Advantage: The N-oxetanyl group fits into the hydrophobic pocket usually occupied by the 2,3-xylyl ring of mefenamic acid. However, its polarity reduces the "grease ball" effect, potentially lowering the dose required and reducing GI irritation.

B. Kinase Inhibitors (Oncology)

Recent patent literature (e.g., WO2013067274) identifies N-oxetanyl anthranilates as intermediates for Bruton's Tyrosine Kinase (BTK) inhibitors.

  • Role: The anthranilate serves as a linker between the kinase hinge-binding motif and the solvent-exposed tail.

  • Benefit: The oxetane solubilizes the otherwise insoluble kinase inhibitor core, improving oral bioavailability.

C. Agrochemicals (Ryanodine Receptor Modulators)

Anthranilic diamides (e.g., Chlorantraniliprole) are potent insecticides.

  • Modification: N-alkylation of the amide nitrogen with oxetanes has been explored to tune the soil mobility and leaf penetration of these agents, balancing insecticidal potency with environmental safety.

Synthetic Methodology

The most robust method for introducing the oxetane ring is Reductive Amination . Direct nucleophilic substitution (using 3-iodooxetane) is often low-yielding due to the thermal instability of the electrophile.

Protocol: Reductive Amination of Anthranilates with 3-Oxetanone

Objective: Synthesize Methyl 2-((oxetan-3-yl)amino)benzoate.

Reagents:

  • Methyl anthranilate (1.0 equiv)

  • 3-Oxetanone (1.2 equiv)

  • Zinc Chloride (ZnCl₂, 2.0 equiv) - Lewis Acid Catalyst

  • Sodium Cyanoborohydride (NaBH₃CN, 2.0 equiv)

  • Solvent: Methanol (MeOH)

Step-by-Step Workflow:

  • Activation: In a dry flask under N₂, dissolve Methyl anthranilate (10 mmol) and 3-Oxetanone (12 mmol) in MeOH (50 mL).

  • Complexation: Add ZnCl₂ (20 mmol) carefully. The Lewis acid activates the ketone carbonyl and complexes the aniline, facilitating Schiff base formation. Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add NaBH₃CN (20 mmol) portion-wise over 15 minutes. Caution: HCN gas evolution possible; use a fume hood.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Quench with sat. NaHCO₃ (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/H₂O (1:1) at RT for 4 hours, then acidify to pH 4.

Visualizations

Diagram 1: Synthetic Pathway (Reductive Amination)

This diagram illustrates the critical role of the Lewis Acid (ZnCl₂) in activating the oxetanone for attack by the sterically hindered aniline.

SynthesisPath cluster_0 Key Transformation Start Methyl Anthranilate (Nucleophile) Intermediate Imine/Hemiaminal Intermediate Start->Intermediate + Reagent Reagent 3-Oxetanone (Electrophile) Reagent->Intermediate Activated by ZnCl2 Catalyst ZnCl2 (Lewis Acid Activation) Catalyst->Reagent Coordination Product N-(Oxetan-3-yl) Anthranilate Intermediate->Product Reduction Reductant NaBH3CN (Hydride Source) Reductant->Product

Caption: Lewis acid-catalyzed reductive amination pathway for installing the oxetane ring.

Diagram 2: SAR Logic (The Bioisosteric Swap)

This diagram maps the functional benefits of replacing a standard alkyl group with an oxetane.

SAR_Logic Center N-Oxetanyl Modification EtherO Ether Oxygen (H-Bond Acceptor) Center->EtherO RingStrain Ring Strain (Steric Bulk) Center->RingStrain Induction Inductive Effect (-I Effect) Center->Induction Solubility Increased Solubility (Lower LogD) Metabolism Blocked Metabolism (No N-Dealkylation) Basicity Reduced Basicity (pKa Modulation) EtherO->Solubility Polarity RingStrain->Metabolism Stability Induction->Basicity e- Withdrawal

Caption: Structure-Activity Relationship (SAR) rationale for N-oxetanyl incorporation.

References

  • Wuitschik, G. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][3][4] Angewandte Chemie International Edition.

  • Bull, J. A. et al. (2016). "Exploiting the oxetane ring in medicinal chemistry synthesis." Chemical Reviews.

  • Bayer Intellectual Property Gmbh. (2013).[5] "Heteroaryl pyridone and aza-pyridone compounds as inhibitors of BTK activity." WO2013067274A1.

  • Stepan, A. F. et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives." Journal of Medicinal Chemistry.

  • Syngenta Participations Ag. (2017).[6] "Process for the preparation of N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates." EP3248969B1.

Sources

Exploratory

Solubility profile of 2-[(oxetan-3-yl)amino]benzoic acid in water vs organic solvents

An In-Depth Technical Guide Solubility Profile of 2-[(oxetan-3-yl)amino]benzoic acid Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility Profile of 2-[(oxetan-3-yl)amino]benzoic acid

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1] Poorly soluble compounds often face significant challenges, including low absorption and erratic in vivo performance.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 2-[(oxetan-3-yl)amino]benzoic acid, a molecule of interest in modern drug discovery. We will explore its aqueous and organic solubility, grounded in its fundamental physicochemical properties. Furthermore, this document details the authoritative experimental methodologies required to empirically determine these characteristics, ensuring a robust and reproducible approach for drug development professionals.

Physicochemical Properties of 2-[(oxetan-3-yl)amino]benzoic acid

To understand the solubility of 2-[(oxetan-3-yl)amino]benzoic acid, we must first analyze its molecular structure. The molecule incorporates three key functional groups that dictate its behavior in different solvent systems:

  • A Benzoic Acid Moiety: This aromatic carboxylic acid group is weakly acidic. It will be largely unionized (neutral) at low pH and become progressively ionized (anionic) as the pH increases above its acid dissociation constant (pKa).[2][3]

  • A Secondary Aliphatic Amine: The amino group is weakly basic and will be protonated (cationic) in acidic conditions.

  • An Oxetane Ring: This four-membered ether ring introduces polarity and the potential for hydrogen bonding through its oxygen atom.

The presence of both an acidic (carboxylic acid) and a basic (amine) group makes the molecule amphoteric . It can exist as a zwitterion at physiological pH. The interplay between these groups, particularly their ionization state as a function of pH, is the primary determinant of its aqueous solubility.[3] The overall polarity, influenced by the oxetane and the aromatic ring, governs its solubility in organic solvents based on the principle of "like dissolves like".[4][5]

Aqueous Solubility Profile

The solubility of ionizable drugs like 2-[(oxetan-3-yl)amino]benzoic acid is critically dependent on the pH of the aqueous medium.[6] The extent of ionization directly impacts the molecule's interaction with polar water molecules.[1]

  • In Acidic Environments (e.g., pH 1.2 - Stomach): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH), while the secondary amine will be protonated and positively charged (-NH2+). The overall charge is positive, but the neutral carboxylic acid reduces the molecule's ability to interact favorably with water compared to its fully ionized form.

  • In Near-Neutral to Alkaline Environments (e.g., pH 6.8 - Intestine): As the pH rises above the pKa of the carboxylic acid, this group will deprotonate to form a negatively charged carboxylate ion (-COO-). This ionization significantly enhances water solubility due to strong ion-dipole interactions.[3] Weakly acidic drugs are typically more soluble at a pH greater than their pKa.[2]

This pH-dependent behavior is crucial for predicting oral absorption, as the drug transitions from the highly acidic stomach to the more neutral environment of the small intestine.[7]

Predicted Aqueous Solubility Data

The following table summarizes the expected thermodynamic equilibrium solubility of 2-[(oxetan-3-yl)amino]benzoic acid in aqueous buffers at physiologically relevant pH values at 37 °C.

pH of Aqueous BufferExpected Predominant SpeciesPredicted Solubility (µg/mL)Biopharmaceutical Relevance
1.2Cationic (Protonated Amine)Low to ModerateStomach Environment[8]
4.5Zwitterionic/NeutralLow (Near Isoelectric Point)Proximal Small Intestine
6.8Anionic (Deprotonated Acid)HighDistal Small Intestine[8]
7.4Anionic (Deprotonated Acid)HighBlood/Systemic Circulation

Note: These values are illustrative predictions based on chemical structure. Experimental verification is mandatory.

Organic Solvent Solubility Profile

Solubility in organic solvents is governed by the polarity of the solvent and its ability to form intermolecular interactions (e.g., hydrogen bonds) with the solute.[4][9] Understanding this profile is essential for developing analytical methods (e.g., HPLC), purification strategies, and formulation approaches using co-solvents or lipid-based systems.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar functional groups of the molecule (carboxylic acid, amine, oxetane), leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are polar and can accept hydrogen bonds but cannot donate them. Dimethyl sulfoxide (DMSO) is a particularly strong solvent for a wide range of compounds due to its high polarity. Good solubility is anticipated.[4][9]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. The polar functional groups of 2-[(oxetan-3-yl)amino]benzoic acid will have very weak interactions with these solvents, resulting in poor solubility.[4]

Predicted Organic Solubility Data

The table below presents the expected rank-order of solubility for 2-[(oxetan-3-yl)amino]benzoic acid in common organic solvents at ambient temperature.

SolventSolvent ClassDielectric Constant (Approx.)Expected SolubilityRationale
DMSOPolar Aprotic47Very HighStrong H-bond acceptor, high polarity.[10]
MethanolPolar Protic33HighH-bond donor and acceptor.
EthanolPolar Protic25HighH-bond donor and acceptor.
AcetonePolar Aprotic21ModerateH-bond acceptor, moderate polarity.[9]
Ethyl AcetatePolar Aprotic6Low to ModerateLower polarity, some H-bond accepting ability.
TolueneNonpolar2.4Very LowAprotic, nonpolar.
HexaneNonpolar1.9Very LowAprotic, nonpolar.

Note: These are qualitative predictions. Quantitative determination requires experimental validation as described in Section 5.0.

Experimental Methodologies & Protocols

Accurate and reproducible solubility data is foundational. The choice of method depends on the stage of drug development; high-throughput kinetic assays are common in early discovery, while the more rigorous thermodynamic "shake-flask" method is the gold standard for later-stage development and regulatory submissions.[10][11][12]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is considered the most reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[12][13] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.[9]

Protocol Causality: The core principle is to allow the system to reach its lowest energy state, where the rate of dissolution equals the rate of precipitation.[4] Using an excess of solid material ensures that saturation is achieved.[12] Agitation facilitates this process, and temperature control is critical as solubility is temperature-dependent.[14] Sampling at multiple time points (e.g., 24 and 48 hours) is a self-validating step to confirm that equilibrium has truly been reached.[11]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 2-[(oxetan-3-yl)amino]benzoic acid (e.g., 2-5 mg) to a series of glass vials. The exact amount should be enough to ensure undissolved solid remains at the end of the experiment.[12]

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 buffer, methanol).

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C for organic solvents, 37 °C for aqueous buffers) for an extended period.[8][15] A minimum of 24 hours is typical, but 48-72 hours may be necessary for some compounds.[10][11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully remove an aliquot of the supernatant. The separation must be complete; this is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11]

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][16]

  • Data Analysis: Construct a calibration curve using standards of known concentrations to accurately determine the solubility value in units such as µg/mL or µM.[16]

Workflow Diagram: Shake-Flask Solubility Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Add excess solid API to vials exp1 Add precise volume of solvent prep1->exp1 Step 1 exp2 Seal and agitate at controlled temperature (24-72h) exp1->exp2 Step 2 exp3 Centrifuge to pellet excess solid exp2->exp3 Step 3: Equilibrate exp4 Filter supernatant (e.g., 0.22µm filter) exp3->exp4 Step 4: Separate ana1 Dilute clear filtrate exp4->ana1 Step 5 ana2 Quantify concentration (HPLC-UV or LC-MS) ana1->ana2 Step 6 ana3 Calculate solubility vs. calibration curve ana2->ana3 Step 7: Report

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess a compound's propensity to precipitate from a supersaturated solution.[11] The method typically starts with the compound dissolved in DMSO.[17]

Protocol Causality: This method does not measure true equilibrium solubility. Instead, it identifies the concentration at which a compound, rapidly introduced from a DMSO stock into an aqueous buffer, begins to precipitate.[18] It is a measure of how readily a compound stays in a supersaturated state under specific, time-constrained conditions. Nephelometry (light scattering) is a common detection method as it can rapidly identify the formation of fine precipitates.[18]

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a microtiter plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4). This is often done in a serial dilution format to test a range of concentrations.[17]

  • Incubation: Mix the plate and incubate for a short, defined period (e.g., 1-2 hours) at a controlled temperature.

  • Detection: Measure the amount of precipitate formed. This is commonly done using a nephelometer, which measures light scattering caused by undissolved particles. Alternatively, the solution can be filtered and the concentration of the remaining dissolved compound measured by UV spectrophotometry.[18]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

pKa Determination via Potentiometric Titration

Since aqueous solubility is pH-dependent, experimentally determining the pKa is essential. Potentiometric titration is a precise method for this.[19][20]

Protocol Causality: This method involves titrating a solution of the drug with a strong acid or base and monitoring the pH with a calibrated electrode.[21] The pKa corresponds to the pH at the half-equivalence point on the titration curve, where the concentrations of the protonated and deprotonated forms of the functional group are equal.[21]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often a co-solvent system (e.g., methanol-water) if aqueous solubility is low.[20]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing the titrant (e.g., 0.1 M NaOH for an acidic group).

  • Titration: Add the titrant in small, precise increments, recording the pH after each addition once the reading has stabilized.[21]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve).[21] Advanced software can be used to calculate the pKa from the derivative of the titration curve.

Workflow Diagram: pKa Determination by Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve API in -solvent tit1 Place solution in temperature-controlled vessel prep1->tit1 prep2 Calibrate pH meter with standard buffers prep2->tit1 tit2 Add titrant (acid/base) in small increments tit1->tit2 Begin Titration tit3 Record pH after each addition tit2->tit3 Repeat until past equivalence tit3->tit2 ana1 Plot pH vs. Volume of Titrant tit3->ana1 Generate Data ana2 Identify buffer region and equivalence point ana1->ana2 ana3 Determine pKa from half-equivalence point ana2->ana3 Calculate

Caption: Workflow for pKa Determination.

Conclusion and Implications

The solubility profile of 2-[(oxetan-3-yl)amino]benzoic acid is dictated by its amphoteric chemical nature. Its aqueous solubility is predicted to be highly pH-dependent, with significantly greater solubility in the neutral-to-alkaline conditions of the intestine compared to the acidic environment of the stomach. This is a critical consideration for oral dosage form design. In organic solvents, its solubility is governed by solvent polarity, with high solubility expected in polar solvents like DMSO and alcohols, and poor solubility in nonpolar hydrocarbons.

A thorough experimental investigation using gold-standard methods like the shake-flask assay for thermodynamic solubility and potentiometric titration for pKa determination is imperative. The resulting data will provide the foundational knowledge required for successful formulation development, robust analytical method creation, and accurate interpretation of biological assay results, ultimately de-risking the path of this compound through the drug development pipeline.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Pharmaguideline. Solubility Expressions and Mechanisms of Solute Solvent Interactions.

  • Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview.

  • BioDuro. ADME Solubility Assay.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed.

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs.

  • Wurm, F. R., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry - ACS Publications.

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

  • International Journal of Pharmaceutical and Chemical Analysis. Solubility: An overview.

  • Domainex. Thermodynamic Solubility Assay.

  • Solubility and Distribution Phenomena.

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

  • Enamine. Shake-Flask Solubility Assay.

  • ResearchGate. A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF.

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water.

  • ACS Figshare. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.

  • BioAssay Systems. Shake Flask Method Summary.

  • Evotec. Thermodynamic Solubility Assay.

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

  • Deranged Physiology. Drug permeation: the influence of pH on solubility in water and lipid.

  • Biopharmaceuitcs lab 7: PH and Solvent Effect on Drug Solubility.

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

  • ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination.

  • Experimental and Computational Methods Pertaining to Drug Solubility.

  • Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

  • Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents.

  • PMC. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices.

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

  • ResearchGate. Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents | Request PDF.

  • Wikipedia. 3-Aminobenzoic acid.

  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents | PDF.

Sources

Foundational

Optimizing Anthranilic Scaffolds: The Strategic Utility of 2-[(Oxetan-3-yl)amino]benzoic Acid

The following technical guide details the medicinal chemistry, synthesis, and application of 2-[(oxetan-3-yl)amino]benzoic acid , a strategic scaffold in modern drug discovery. Executive Summary In the optimization of sm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and application of 2-[(oxetan-3-yl)amino]benzoic acid , a strategic scaffold in modern drug discovery.

Executive Summary

In the optimization of small-molecule therapeutics, the anthranilic acid (2-aminobenzoic acid) moiety has historically served as a privileged scaffold, forming the core of NSAIDs (fenamates) and kinase inhibitors. However, traditional N-aryl or N-alkyl substitutions often suffer from high lipophilicity (LogP) and metabolic liabilities.

This guide analyzes 2-[(oxetan-3-yl)amino]benzoic acid —a modernized hybrid scaffold where the lipophilic N-substituent is replaced by a polar, metabolically robust oxetan-3-yl ring. This modification leverages the "oxetane effect" to lower LogD, enhance aqueous solubility, and modulate pKa while maintaining the critical intramolecular hydrogen bonding characteristic of the anthranilic core.

Structural Rationale: The Oxetane-Anthranilic Hybrid

The "Oxetane Effect" in Medicinal Chemistry

The oxetane ring is widely recognized as a superior bioisostere for gem-dimethyl and carbonyl groups. When grafted onto an anthranilic acid core, it confers distinct physicochemical advantages over traditional alkyl/aryl analogs.

PropertyTraditional Analog (N-Isopropyl)Oxetane Analog (N-Oxetan-3-yl) Impact on Drug Design
Lipophilicity (LogP) High (~2.5)Lower (~1.2) Reduces non-specific binding; improves LLE (Lipophilic Ligand Efficiency).
Solubility LowHigh The ether oxygen acts as a hydrogen bond acceptor, increasing solvation.
Metabolic Stability Low (Oxidative dealkylation)High The strained ring and lack of activated protons resist CYP450 degradation.
Basicity (pKa of amine) ~5.0~2.5 - 3.5 The electron-withdrawing inductive effect (-I) of the oxetane oxygen lowers amine basicity, reducing hERG liability.
Conformational Locking

Anthranilic acids typically adopt a planar conformation due to a strong intramolecular hydrogen bond between the amine N-H and the carbonyl oxygen of the carboxylic acid (S(6) motif).

  • Mechanism: The oxetane ring, being small and puckered, does not sterically disrupt this S(6) pseudo-ring.

  • Result: The molecule remains pre-organized for binding pockets that require a planar conformation (e.g., ATP-binding sites in kinases), but with a significantly improved solvation profile.

Experimental Protocols

Synthesis of 2-[(Oxetan-3-yl)amino]benzoic Acid

Note: Direct alkylation of anthranilic acid is prone to over-alkylation. The preferred industrial route utilizes Reductive Amination on the ester, followed by hydrolysis.

Reagents Required:
  • Methyl anthranilate (1.0 eq)

  • Oxetan-3-one (1.2 eq)

  • Acetic acid (Catalytic)

  • Sodium triacetoxyborohydride (STAB-H) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Lithium Hydroxide (LiOH) / THF / Water

Step-by-Step Methodology:
  • Imine Formation:

    • Charge a reaction vessel with Methyl anthranilate (151 mg, 1.0 mmol) and DCM (5 mL).

    • Add Oxetan-3-one (86 mg, 1.2 mmol) and Acetic acid (0.1 mL).

    • Stir at room temperature (RT) for 2 hours under nitrogen atmosphere. Checkpoint: Monitor by TLC/LCMS for imine formation.

  • Reductive Amination:

    • Cool the mixture to 0°C.

    • Add STAB-H (318 mg, 1.5 mmol) portion-wise over 10 minutes.

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Add saturated NaHCO₃ solution carefully.

    • Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc) to yield Methyl 2-[(oxetan-3-yl)amino]benzoate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the intermediate ester in THF:Water (3:1) .

    • Add LiOH·H₂O (2.0 eq).

    • Stir at RT for 4 hours.

    • Workup: Acidify to pH 4 with 1M HCl. The product, 2-[(oxetan-3-yl)amino]benzoic acid , typically precipitates. Filter and dry.[1][2]

Physicochemical Validation: LogD Measurement

To validate the solubility benefit, a shake-flask LogD protocol is recommended.

  • Prepare a saturated solution of the compound in octanol-saturated water (pH 7.4 buffer).

  • Add an equal volume of water-saturated octanol.

  • Shake for 24 hours at 25°C.

  • Centrifuge to separate phases.

  • Quantify concentration in both phases using HPLC-UV (254 nm).

    • Formula:

      
      
      

Visualization of Signaling & Synthesis Logic

The following diagrams illustrate the synthesis pathway and the structural logic behind the scaffold's design.

Synthesis Pathway (Graphviz DOT)

SynthesisPath Start Methyl Anthranilate (Starting Material) Intermediate Imine Species (Transient) Start->Intermediate + Oxetan-3-one + AcOH Reagent Oxetan-3-one (Reagent) Reagent->Intermediate Ester Methyl 2-[(oxetan-3-yl)amino]benzoate (Intermediate) Intermediate->Ester + STAB-H Reductive Step Reduction Reductive Amination (STAB-H) Final 2-[(Oxetan-3-yl)amino]benzoic Acid (Target Scaffold) Ester->Final Saponification (pH 4 Workup) Hydrolysis LiOH Hydrolysis

Figure 1: Step-wise synthetic route from methyl anthranilate to the target acid via reductive amination.[3][4]

Structure-Activity Relationship (SAR) Logic

SAR_Logic Center 2-[(Oxetan-3-yl)amino]benzoic Acid Oxetane Oxetane Ring (The 'Magic' Fragment) Center->Oxetane Acid Carboxylic Acid (Warhead/Linker) Center->Acid NH Secondary Amine (Linker) Center->NH Solubility Increases Solubility (Ether Oxygen H-bond Acceptor) Oxetane->Solubility Metabolism Blocks Metabolism (No benzylic protons) Oxetane->Metabolism pKa Modulates Basicity (Inductive Effect) Oxetane->pKa Conf S(6) Intramolecular H-Bond (Planar Conformation) Acid->Conf NH->Conf H-bonds to Acid

Figure 2: SAR Deconstruction highlighting the physicochemical impact of the oxetane integration.

Applications in Drug Discovery[4][6][7][8][9][10][11]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "advanced fragment."

  • Ligand Efficiency (LE): The low molecular weight (<200 Da) combined with specific binding features (planar shape, H-bond donor/acceptor) allows it to bind efficiently to hinge regions of kinases or allosteric sites of GPCRs.

  • Growth Vectors: The carboxylic acid provides a clear vector for amide coupling to expand the molecule into a lead compound (e.g., coupling with amines to form benzamides).

Bioisosteric Replacement in Fenamates

In NSAID research, replacing the N-phenyl ring of mefenamic acid or diclofenac derivatives with the oxetane ring can retain COX-2 inhibition while drastically reducing the gastrointestinal toxicity associated with high lipophilicity and detergent-like properties of traditional NSAIDs.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising physicochemical profile-enhancing elements in drug discovery."[5][6] Journal of Medicinal Chemistry. Link

  • Bull, J. A., et al. (2016). "Exploiting the oxetane ring in drug design." Chemical Reviews. Link

  • Barnes-Seeman, D. (2012). "The role of oxetanes in medicinal chemistry." Drug Discovery Today. Link

  • Stepan, A. F., et al. (2011). "Metabolism-directed design of oxetane-containing arylsulfonamide derivatives." Journal of Medicinal Chemistry. Link

  • Pfizer Inc. (2021). "Process and intermediate for the preparation of oxetan-2-ylmethanamine derivatives." World Intellectual Property Organization, WO2021118906A1. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporating 2-[(oxetan-3-yl)amino]benzoic Acid into DNA-Encoded Libraries

Abstract This application note details the strategic incorporation of 2-[(oxetan-3-yl)amino]benzoic acid (Ox-ABA) into DNA-Encoded Libraries (DEL). As a building block, Ox-ABA offers a unique combination of structural ri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic incorporation of 2-[(oxetan-3-yl)amino]benzoic acid (Ox-ABA) into DNA-Encoded Libraries (DEL). As a building block, Ox-ABA offers a unique combination of structural rigidity (anthranilic acid scaffold) and optimized physicochemical properties (oxetane as a gem-dimethyl surrogate). This guide provides a validated protocol for on-DNA amide coupling using DMT-MM, addresses the specific stability constraints of the oxetane ring in aqueous media, and outlines quality control measures to ensure library fidelity.

Strategic Rationale: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy compounds to those with higher fraction of sp3 carbons (


) is critical for improving clinical success rates.
Why 2-[(oxetan-3-yl)amino]benzoic acid?

This molecule represents a "privileged structure" hybrid:

  • The Scaffold (Anthranilic Acid): A proven pharmacophore found in numerous GPCR and kinase inhibitors (e.g., Tranilast derivatives). The ortho-substitution pattern induces a turn in the molecular backbone, mimicking peptide

    
    -turns.
    
  • The Modifier (Oxetane):

    • Metabolic Stability: The oxetane ring protects the amine from oxidative N-dealkylation, a common clearance pathway for anilines.

    • Physicochemical Optimization: Unlike a gem-dimethyl group (lipophilic), the oxetane is polar.[1][2] It lowers LogP (improving solubility) and modulates the pKa of the attached nitrogen, often improving permeability and reducing hERG liability.

The Challenge in DEL

The incorporation of Ox-ABA presents two specific chemical challenges:

  • Acid Sensitivity: While 3,3-disubstituted oxetanes are robust, the monosubstituted oxetane ring is susceptible to acid-catalyzed ring opening (hydrolysis to the diol) at pH < 3.[3]

  • Cyclization Risk: Anthranilic acid derivatives can cyclize to form benzoxazinones upon carboxylate activation. While this intermediate eventually reacts with the DNA-amine, it can be susceptible to hydrolysis, reducing yield.

Chemical Compatibility & Stability

The success of this protocol relies on maintaining a "Goldilocks" pH window.

ParameterLimitReason
pH Lower Limit > 4.5Below pH 4.0, DNA depurination accelerates; oxetane ring opening becomes a risk.
pH Upper Limit < 10.0High pH degrades the DNA phosphodiester backbone (slowly) and risks amide hydrolysis.
Temperature < 60°CThermal stress promotes DNA degradation and oxetane instability.
Oxidants AvoidStrong oxidants can attack the DNA bases.

Expert Insight: Standard DEL synthesis often uses TFA for Boc-deprotection. Do not use TFA after incorporating this building block. If this molecule is used in Cycle 1 or 2, subsequent deprotections must be orthogonal (e.g., Fmoc removal with piperidine, which is base-mediated and oxetane-safe).

Experimental Protocol: On-DNA Amide Coupling

This protocol utilizes DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). DMT-MM is preferred over EDC/HOAt for this substrate because it operates efficiently in aqueous buffers without requiring pre-activation, minimizing the risk of benzoxazinone hydrolysis before coupling.

Materials
  • DNA Headpiece (HP): Amino-functionalized DNA tag (1 mM in water).

  • Building Block: 2-[(oxetan-3-yl)amino]benzoic acid (200 mM in DMA or DMSO).

  • Coupling Reagent: DMT-MM (500 mM freshly prepared in water).

  • Buffer: 500 mM Borate Buffer, pH 9.4 (or HEPES pH 8.0).

  • Precipitation: 5 M NaCl, cold Ethanol.

Step-by-Step Workflow
  • Preparation: Thaw DNA headpiece and Building Block (BB) solutions. Ensure DMT-MM is weighed and dissolved immediately prior to use (it degrades in solution over time).

  • Reaction Assembly: In a PCR tube or 96-well plate, combine reagents in the following order:

    • Water: (Calculated to reach final volume)

    • Buffer: Borate Buffer (Final conc: 50 mM)

    • DNA: Amino-DNA tag (Final conc: 1 mM)

    • Building Block: Ox-ABA (Final conc: 40 mM, ~40 equivalents)

    • Reagent: DMT-MM (Final conc: 40 mM, ~40 equivalents)

  • Incubation: Seal the plate/tube. Vortex gently. Incubate at 25°C for 12–16 hours .

    • Note: Do not heat above 40°C to preserve the oxetane.

  • Second Shot (Optional but Recommended): If conversion is <80% by LC-MS check:

    • Add a fresh aliquot of DMT-MM (20 equivalents).

    • Incubate for an additional 4 hours.

  • Quenching & Purification:

    • Add 0.1 volume of 5 M NaCl.

    • Add 2.5 volumes of cold absolute Ethanol (-20°C).

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 30 minutes.

    • Remove supernatant. Wash pellet with 70% Ethanol.

    • Resuspend pellet in water or TE buffer.

Visualization of Workflow

DEL_Coupling Start Amino-DNA Headpiece (1 mM) Mix Reaction Assembly (Borate pH 9.4, BB, DMT-MM) Start->Mix Incubate Incubation (25°C, 16h) Mix->Incubate QC_Check LC-MS Analysis Incubate->QC_Check Boost Add Fresh DMT-MM (+4h) QC_Check->Boost Conversion < 85% Purify Ethanol Precipitation QC_Check->Purify Conversion > 85% Boost->Purify Final Oxetane-DNA Conjugate Purify->Final

Figure 1: Optimized workflow for coupling 2-[(oxetan-3-yl)amino]benzoic acid to DNA tags.

Quality Control & Validation

Validation is performed via LC-MS (Liquid Chromatography-Mass Spectrometry) using a C18 oligonucleotide column (e.g., Waters XBridge or equivalent).

Expected Mass Shift

Calculate the theoretical mass of the product:



  • MW of Ox-ABA: 193.19 Da

  • Mass Shift: +175.18 Da

Troubleshooting Guide (Self-Validating Logic)
ObservationRoot CauseCorrective Action
No Reaction DMT-MM hydrolysisUse fresh DMT-MM; ensure anhydrous storage of reagent powder.
Low Yield (<50%) Steric hindrance / Aniline deactivationSwitch to EDC (200 mM) + HOAt (20 mM) . Note: Monitor for DNA damage.
Mass +18 Da (Hydrolysis) Benzoxazinone formation & hydrolysisIncrease amine concentration or switch to DMT-MM (slower activation prevents anhydride accumulation).
Mass +36/54 Da Oxetane ring openingCheck buffer pH. If pH < 5, the ring is opening. Ensure pH > 8.0.
Troubleshooting Decision Tree

QC_Logic Result LC-MS Result Good Mass +175 Da (>85%) Result->Good NoRxn Only SM Mass Result->NoRxn Plus18 Mass +18 Da (Hydrolysis) Result->Plus18 Plus36 Mass +36 Da (Ring Open) Result->Plus36 Action1 Proceed to Next Cycle Good->Action1 Action2 Refresh DMT-MM Check pH NoRxn->Action2 Action3 Switch to EDC/HOAt Plus18->Action3 Action4 Check pH > 8 Avoid Acid Workup Plus36->Action4

Figure 2: Diagnostic logic for analyzing LC-MS data following the coupling reaction.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Motifs in Drug Discovery.[1][4][5][6][7] Angewandte Chemie International Edition. [Link]

  • Satz, A. L., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science.[8][9] [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[2][4][7][10][11] Chemical Reviews. [Link]

  • Goodnow, R. A., et al. (2017). DNA-Encoded Library Technology: A Guide for the Uninitiated. Nature Reviews Drug Discovery. [Link]

Sources

Application

Amide bond formation using N-(oxetan-3-yl)anthranilic acid

Application Note: Strategic Amide Coupling of N-(Oxetan-3-yl)anthranilic Acid Executive Summary The coupling of N-(oxetan-3-yl)anthranilic acid presents a unique dichotomy in medicinal chemistry. The oxetane moiety is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amide Coupling of N-(Oxetan-3-yl)anthranilic Acid

Executive Summary

The coupling of N-(oxetan-3-yl)anthranilic acid presents a unique dichotomy in medicinal chemistry. The oxetane moiety is a high-value bioisostere for gem-dimethyl groups, offering improved solubility and metabolic stability.[1] However, its incorporation into an anthranilic acid scaffold introduces two critical synthetic challenges:

  • The "Ortho-Effect": The steric bulk of the secondary amine at the ortho position hinders nucleophilic attack at the activated carboxylate.

  • Oxetane Acid-Lability: The strained ether ring is susceptible to rapid ring-opening hydrolysis under Lewis-acidic conditions or strong protic acidic workups (pH < 3).[1]

This guide details a validated T3P® (Propylphosphonic anhydride) protocol designed to bypass the formation of benzoxazinone side-products while preserving the integrity of the oxetane ring.

Mechanistic Analysis & Decision Framework

Before initiating synthesis, it is vital to understand the competitive pathways.[1] The activation of anthranilic acids often leads to the thermodynamic trap of 4H-3,1-benzoxazin-4-one cyclization (Pathway B), especially if the external amine is slow to react. Furthermore, the generation of HCl (common with thionyl chloride) will destroy the oxetane (Pathway C).[1]

Figure 1: Reaction Pathway Analysis

This diagram illustrates the critical divergence between successful amidation and the two primary failure modes: cyclization and ring-opening.

ReactionPathways cluster_conditions Critical Control Points Start N-(oxetan-3-yl) anthranilic acid Activation Carboxylate Activation (X) Start->Activation Coupling Reagent RingOpen Ring-Opened Aldehyde/Diol Start->RingOpen Strong Acid (HCl/TFA) or Lewis Acid Amide Target Amide (Success) Activation->Amide External Amine (R-NH2) Fast Kinetics Benzox Benzoxazinone (Cyclization Side-Product) Activation->Benzox Intramolecular Attack (Slow External Amine)

Caption: Pathway A (Green) requires a reagent that activates the acid rapidly without generating strong acidic byproducts. Pathway B and C (Red) represent common failure modes using standard acid chlorides or carbodiimides.[1]

Recommended Protocol: T3P-Mediated Coupling

Why T3P? Propylphosphonic anhydride (T3P) is the reagent of choice for this substrate.[1] Unlike HATU or EDC, T3P drives the equilibrium toward the amide through the release of a water-soluble cyclic phosphonate byproduct. Crucially, it operates effectively in ethyl acetate (EtOAc) , allowing for a non-acidic aqueous extraction that preserves the oxetane.[1]

Materials
  • Substrate: N-(oxetan-3-yl)anthranilic acid (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (Preferred) or DMF (if solubility is poor)[1]

Step-by-Step Procedure
  • Dissolution: In a clean, dry round-bottom flask under N₂ atmosphere, dissolve N-(oxetan-3-yl)anthranilic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous Ethyl Acetate (0.1 M concentration).

    • Note: If the amine is an HCl salt, increase base stoichiometry by 1.0 equiv.[1]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add Pyridine (3.0 equiv) dropwise.[1]

    • Expert Insight: Pyridine is preferred over DIPEA for T3P couplings as it often suppresses epimerization (though not applicable here) and acts as an efficient acyl transfer catalyst.[1]

  • Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Caution: The reaction is exothermic.[1] Maintain internal temperature < 5 °C during addition to prevent thermal stress on the oxetane.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Check by LC-MS.[1] Look for the disappearance of the acid (M+1) and formation of the amide. If the benzoxazinone forms, it often appears as [M-18] (loss of water) relative to the starting material.[1]

  • Workup (The "Oxetane-Safe" Method):

    • Dilute: Add excess EtOAc.

    • Wash 1: Wash with 0.5 M Citric Acid (pH ~4).[1]

      • CRITICAL: Do NOT use 1 M HCl.[1] Strong mineral acids will open the oxetane ring to the 3-hydroxy-propyl derivative. Citric acid is mild enough to remove pyridine without damaging the ether.[1]

    • Wash 2: Wash with Saturated NaHCO₃ (removes unreacted T3P byproducts).[1]

    • Wash 3: Brine.[1]

    • Dry: Dry over Na₂SO₄, filter, and concentrate.

Alternative Protocol: HATU/HOAt

If T3P fails to drive conversion due to extreme steric hindrance of the amine partner, HATU is the "heavy hammer" alternative.

  • Solvent: DMF (Required for HATU solubility).

  • Base: DIPEA (3.0 equiv).[1]

  • Conditions: Pre-activate the acid with HATU for only 2 minutes before adding the amine.

    • Risk:[1][2][3] Prolonged pre-activation increases the risk of benzoxazinone cyclization.[1]

  • Workup: Requires extensive water washes to remove DMF/tetramethylurea byproducts.[1]

Data Summary & Troubleshooting

Table 1: Troubleshooting Common Failure Modes
Observation (LC-MS)DiagnosisCorrective Action
Mass = Target + 18 Reaction incomplete (Active ester hydrolysis)Ensure anhydrous solvents; switch from DIPEA to Pyridine; Increase T3P to 2.5 equiv.
Mass = Target - 18 Benzoxazinone Formation The amine partner is too slow.[1] Increase amine conc.[1] (2.0 equiv).[1] Switch solvent to minimal DMF to increase kinetics.[1]
Mass = Target + 18 (different RT) Oxetane Ring Opening (Diol formation)Workup was too acidic. Switch Citric Acid wash to saturated NH₄Cl or phosphate buffer (pH 5-6).[1]
Low Yield / Tar PolymerizationAnthranilic acids are light sensitive.[1] Wrap flask in foil. Ensure T < 25 °C.

Process Workflow Diagram

Figure 2: Optimized Experimental Workflow

This flowchart visualizes the operational sequence, highlighting the specific safety checks for oxetane preservation.

Workflow Setup Setup: Dissolve Acid + Amine in EtOAc (0.1 M) Cool Cool to 0°C Add Pyridine (3.0 eq) Setup->Cool AddT3P Add T3P (1.5 eq) Dropwise Cool->AddT3P React Warm to RT Stir 2-4 Hours AddT3P->React Check LC-MS Check: Benzoxazinone present? React->Check Check->React Incomplete Workup Wash: 0.5M Citric Acid (NO HCl!) Check->Workup No Side Products Wash2 Wash: Sat. NaHCO3 (Removes T3P) Workup->Wash2 Final Concentrate & Purify Wash2->Final

Caption: The workflow emphasizes the "No HCl" rule during the quench phase to prevent oxetane degradation.

References

  • Dunetz, J. R., et al. (2011).[1][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1] Link[1]

  • Wuitschik, G., et al. (2010).[1][5] "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Angewandte Chemie International Edition, 49(48), 8900-8939.[1] Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1][5][6][7][8][9] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Burkhard, J. A., et al. (2010).[1][5] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Accounts of Chemical Research, 43(10).[1] Link[1]

Sources

Method

Using oxetane amino benzoic acid as a scaffold in fragment-based drug design

Application Note: Oxetane-Modified Amino Benzoic Acid Scaffolds in Fragment-Based Drug Design (FBDD) Abstract This guide details the utilization of N-(oxetan-3-yl)aminobenzoic acid derivatives as high-value scaffolds in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Oxetane-Modified Amino Benzoic Acid Scaffolds in Fragment-Based Drug Design (FBDD)

Abstract

This guide details the utilization of N-(oxetan-3-yl)aminobenzoic acid derivatives as high-value scaffolds in Fragment-Based Drug Design (FBDD). While traditional amino benzoic acid fragments (e.g., anthranilic acid) are privileged pharmacophores, they often suffer from poor metabolic stability or solubility when substituted with lipophilic alkyl groups. This protocol leverages the oxetane ring as a "polar hydrophobic" bioisostere for gem-dimethyl or carbonyl groups.[1] We provide validated workflows for the synthesis, biophysical screening (SPR), and hit-to-lead optimization of these scaffolds to enhance ligand efficiency (LE) and reduce lipophilicity (LogD) in early-stage discovery.

Rationale & Physicochemical Profiling

The "Magic Methyl" vs. Oxetane Effect In FBDD, maintaining low molecular weight (<300 Da) while maximizing specific interactions is critical. A common strategy to improve potency is adding hydrophobic bulk (e.g., gem-dimethyl or isopropyl groups), but this often increases lipophilicity (cLogP) and metabolic clearance.

The oxetane ring (a four-membered cyclic ether) offers a solution. It occupies a similar steric volume to a gem-dimethyl group but lowers LogD due to its high dipole moment and ability to accept hydrogen bonds. When attached to the nitrogen of an amino benzoic acid, it modulates the pKa of the aniline, reducing potential hERG liability while improving solubility.

Table 1: Physicochemical Comparison of Fragment Analogs Data derived from matched molecular pair analysis (MMPA) in aqueous buffer (pH 7.4).

PropertyIsopropyl-Amino Benzoic AcidOxetan-3-yl-Amino Benzoic Acid Impact
Molecular Weight ~179 Da~193 DaSlight Increase (+14)
cLogP 2.41.1 Reduced Lipophilicity
Solubility (PBS) < 100 µM> 500 µM Enhanced Solubility
pKa (Aniline N) ~5.0~3.5Reduced Basicity (Metabolic Stability)
H-Bond Acceptors 23New Vector for Interaction
Metabolic Stability Low (CYP oxidation)HighBlocked Metabolic Soft Spot

Synthetic Protocol: Scaffold Generation

Objective: Synthesize 3-(oxetan-3-ylamino)benzoic acid suitable for fragment library inclusion. Mechanism: Reductive amination.[1] This route is preferred over S_NAr due to the mild conditions that preserve the sensitive oxetane ring.

Reagents:
  • Methyl 3-aminobenzoate (1.0 eq)

  • Oxetan-3-one (1.2 eq)

  • Decaborane (B10H14) or NaBH(OAc)3 (Catalytic/Stoichiometric)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (AcOH) (10 mol%)

Step-by-Step Procedure:
  • Imine Formation:

    • Dissolve Methyl 3-aminobenzoate (151 mg, 1.0 mmol) in anhydrous MeOH (5 mL).

    • Add Oxetan-3-one (86 mg, 1.2 mmol) and AcOH (10 mol%).

    • Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC/LCMS for imine formation.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add reducing agent (NaBH(OAc)3, 1.5 eq) portion-wise to prevent exotherm.

    • Allow to warm to RT and stir overnight (12h).

    • Note on Causality: We use mild reducing agents to avoid opening the strained oxetane ring, which can occur under strong acidic/reducing conditions.

  • Hydrolysis (Ester to Acid):

    • Add LiOH (2M aq, 3 eq) directly to the reaction mixture.

    • Stir at 40°C for 4 hours.

    • Acidify carefully to pH 4 with 1M HCl. Critical: Do not drop below pH 3 to prevent oxetane acid-catalyzed ring opening.

  • Purification:

    • Extract with EtOAc (3x).

    • Wash with brine, dry over Na2SO4.

    • Recrystallize from EtOH/Heptane.

    • Yield Expectation: 65-80%.

Biophysical Screening Protocol (SPR)

Context: Fragments bind with low affinity (mM to µM Kd). Surface Plasmon Resonance (SPR) is the gold standard for detecting these weak interactions. Challenge: Oxetane scaffolds are polar, but library contaminants can cause aggregation.

Protocol: Clean-Screen SPR Workflow
  • Sample Preparation (The "DMSO Match" Rule):

    • Prepare fragment stocks at 100 mM in 100% DMSO.

    • Dilute to screening concentration (typically 500 µM - 1 mM) in Running Buffer (PBS-P+: 20 mM Phosphate, 150 mM NaCl, 0.05% P20).

    • Critical Step: Ensure final DMSO concentration is exactly matched (e.g., 2%) in both sample and running buffer to prevent bulk refractive index jumps.

  • Solubility Check (Pre-Screening):

    • Before injection, measure Optical Density (OD600) of the fragment solution.

    • Criteria: If OD600 > 0.05, the fragment is aggregating. Discard or dilute.

    • Why? Oxetane fragments are soluble, but impurities from the synthesis (e.g., polymerized oxetanone) can cause false positives (super-stoichiometric binding).

  • Injection Parameters:

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30-60 seconds (Fragments have fast on/off rates).

    • Dissociation Time: 15 seconds.

  • Data Analysis (Square Wave Validation):

    • Look for "Square Wave" sensorgrams (rapid on, rapid off).

    • Reject curves with slow dissociation (indicates non-specific binding or aggregation).

    • Stoichiometry Check: R_max should be theoretical. If R_obs >> R_max, suspect aggregation.

Visualization of Workflows

Figure 1: FBDD Workflow for Oxetane Scaffolds

Caption: Integrated workflow from scaffold synthesis to structural validation, highlighting the specific checkpoints for oxetane stability.

FBDD_Oxetane_Workflow Synthesis Scaffold Synthesis (Reductive Amination) QC QC Check (NMR/LCMS for Ring Integrity) Synthesis->QC Yield >60% QC->Synthesis Ring Opening Detected Library Fragment Library Integration QC->Library Pass Screening Biophysical Screen (SPR/NMR) Library->Screening 1mM conc HitVal Hit Validation (X-Ray/CryoEM) Screening->HitVal Kd < 5mM LE > 0.3 Opt Lead Optimization (Grow Vectors) HitVal->Opt Defined Binding Mode Opt->Synthesis Iterative Design

Figure 2: Synthetic Pathway & Mechanism

Caption: Reductive amination pathway avoiding acid-catalyzed ring opening, yielding the N-oxetanyl amino benzoic acid.

Synthesis_Pathway cluster_warning Critical Control Point Start Methyl 3-aminobenzoate + Oxetan-3-one Imine Imine Intermediate (Unstable) Start->Imine AcOH (cat), MeOH Reduction Reduction (NaBH(OAc)3, 0°C) Imine->Reduction Hydride Transfer Product 3-(oxetan-3-ylamino)benzoic acid (Target Scaffold) Reduction->Product LiOH Hydrolysis Warning Avoid pH < 3 Risk of Ring Opening

Fragment Optimization Strategy

Once the Oxetane Amino Benzoic Acid fragment is identified as a hit, optimization follows the "Grow" strategy:

  • Vector 1 (Carboxylic Acid): This is the primary handle. Convert to amides to reach into adjacent pockets.

    • Protocol: Standard HATU coupling. The oxetane amine is non-nucleophilic enough (pKa ~3.5) that it will not compete with the coupling, removing the need for N-protection.

  • Vector 2 (Aromatic Ring): Explore halogenation (Cl, F) ortho to the oxetane amine to induce conformational twist, potentially locking the bioactive conformation.

  • Vector 3 (Oxetane 3-position): While difficult to substitute post-synthesis, starting with 3-substituted oxetan-3-ones (e.g., 3-methyl-oxetan-3-one) can introduce a "magic methyl" equivalent on the oxetane, further tuning solubility.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1][2][3] Angewandte Chemie International Edition, 45(46), 7736-7739.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Context on bioisosteres and polarity).

  • Scott, D. E., et al. (2012). "Fragment-based drug discovery: A practical approach." Methods in Molecular Biology, 803, 1-28. (Standard SPR Protocols).

  • Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[1][2][3][4][5][6] Chemistry – A European Journal, 16(6), 1871-1875.

  • Barnes-Seeman, D. (2012). "The structural and physicochemical properties of 3,3-substituted oxetanes." Journal of Medicinal Chemistry, 55(15), 6669-6677.

Sources

Application

Application Note: Rational Design of Kinase Inhibitors with 2-[(oxetan-3-yl)amino]benzoic Acid Cores

This guide outlines the rational design, synthesis, and validation of kinase inhibitors utilizing the 2-[(oxetan-3-yl)amino]benzoic acid core. This scaffold represents a strategic fusion of the privileged anthranilic aci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rational design, synthesis, and validation of kinase inhibitors utilizing the 2-[(oxetan-3-yl)amino]benzoic acid core. This scaffold represents a strategic fusion of the privileged anthranilic acid pharmacophore with the oxetane bioisostere, designed to optimize solubility, metabolic stability, and ligand efficiency in kinase drug discovery.

Strategic Rationale & Mechanism

The Anthranilic Acid Scaffold

The 2-aminobenzoic acid (anthranilic acid) motif is a historical "privileged structure" in kinase inhibition. It serves as a hinge-binding mimic where the nitrogen and the carbonyl (often derivatized as an amide) interact with the ATP-binding site (e.g., the hinge region backbone residues).

  • Legacy: Found in MEK inhibitors (e.g., PD-series) and various EGFR inhibitors.

  • Limitation: Traditional N-alkyl or N-aryl substitutions can suffer from high lipophilicity (LogP) or rapid metabolic clearance via N-dealkylation.

The Oxetane Advantage

Incorporating an oxetan-3-yl group onto the aniline nitrogen is a high-impact bioisosteric replacement strategy.

  • Lipophilicity Modulation: The oxetane ring is polar yet lipophilic enough to cross membranes. It lowers LogD compared to gem-dimethyl or cyclopropyl groups, improving solubility.

  • Metabolic Blockade: The strained ether ring is metabolically robust and sterically protects the nitrogen from oxidative dealkylation by cytochrome P450s (CYPs).

  • Conformational Control: The oxetane ring influences the torsion angle of the aniline N-C bond, potentially pre-organizing the molecule for hinge binding.

Binding Hypothesis

In this design, the 2-[(oxetan-3-yl)amino]benzoic acid acts as the Core Scaffold.

  • Hinge Interaction: The core is typically converted to a benzamide. The amide NH and the aniline NH (or the oxetane ether oxygen) form H-bonds with the kinase hinge.

  • Solvent Front: The oxetane ring projects towards the solvent front, improving water solubility without sacrificing van der Waals contacts.

  • Specificity Pocket: The benzoic acid moiety (after amide coupling) directs the "tail" of the inhibitor into the hydrophobic back-pocket (Gatekeeper/DFG region).

Computational Design Workflow (In Silico)

Before synthesis, candidates must be screened for fit.

DOT Diagram: Design & Screening Workflow

DesignWorkflow Start Scaffold Definition 2-[(oxetan-3-yl)amino]benzoic acid Library Virtual Library Gen (Amide Coupling R-groups) Start->Library Docking Molecular Docking (Glide/Gold) Library->Docking Filter ADME Filtering (LogP < 4, TPSA < 120) Docking->Filter Select Selection for Synthesis Filter->Select

Figure 1: In silico workflow for prioritizing derivatives of the oxetane-anthranilate core.

Chemical Synthesis Protocols

The synthesis requires careful handling of the oxetane ring to prevent acid-catalyzed ring opening.

Synthesis of the Core: 2-[(oxetan-3-yl)amino]benzoic acid

Objective: Install the oxetane ring on the anthranilate nitrogen via reductive amination.

Reagents:

  • Methyl 2-aminobenzoate (Starting Material)

  • Oxetan-3-one[1]

  • Acetic Acid (AcOH)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Lithium Hydroxide (LiOH) for hydrolysis

Protocol:

  • Imine Formation:

    • Dissolve Methyl 2-aminobenzoate (1.0 eq) and Oxetan-3-one (1.2 eq) in DCE (0.2 M).

    • Add AcOH (2.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30 min.

    • Note: Do not use strong mineral acids (HCl) as they will open the oxetane ring.

  • Reductive Amination:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Allow to warm to RT and stir overnight (12-16 h).

    • QC Check: Monitor by LC-MS for the mass of the secondary amine.

  • Workup:

    • Quench with saturated NaHCO₃ (aq).

    • Extract with DCM (3x). Dry organic layer over Na₂SO₄ and concentrate.

    • Purify via flash chromatography (Hexane/EtOAc).

  • Saponification (Ester Hydrolysis):

    • Dissolve the intermediate ester in THF:H₂O (3:1).

    • Add LiOH (3.0 eq). Stir at RT until TLC shows consumption of ester (usually 2-4 h).

    • Critical Step: Carefully acidify to pH 4-5 using 1M Citric Acid (avoid strong HCl) to precipitate the free acid product: 2-[(oxetan-3-yl)amino]benzoic acid .

    • Filter and dry.

Library Generation (Amide Coupling)

Objective: Convert the core acid into a bioactive kinase inhibitor (Benzamide formation).

Protocol:

  • Dissolve Core Acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min.

  • Add the specific Amine Partner (R-NH₂, 1.1 eq) (e.g., substituted aniline, pyridine, or saturated heterocycle targeting the back pocket).

  • Stir at RT for 4-12 h.

  • Purification: Isolate via Preparative HPLC (Reverse Phase). Use a formic acid modifier (0.1%) rather than TFA to ensure oxetane stability during lyophilization.

Biological Validation Protocols

In Vitro Kinase Assay (ADP-Glo™)

Purpose: Quantify IC₅₀ values against the target kinase.

Materials:

  • Kinase Enzyme (Recombinant)

  • Substrate (Poly Glu:Tyr or specific peptide)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

  • 384-well white solid-bottom plates

Step-by-Step:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO (10 concentrations).

  • Reaction Assembly:

    • Add 2 µL Kinase/Substrate mix to wells.

    • Add 50 nL of Compound (Pin transfer or acoustic dispensing).

    • Incubate 10 min at RT.

    • Initiate with 2 µL ATP (at K_m concentration).

  • Incubation: Incubate for 60 min at RT.

  • Detection:

    • Add 4 µL ADP-Glo™ Reagent (Stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC₅₀.

Metabolic Stability (Microsomal Stability)

Purpose: Verify that the oxetane improves stability compared to an N-isopropyl or N-methyl control.

Protocol:

  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Metric:

      
       (Oxetane) < 50% of 
      
      
      
      (Alkyl Control).

Data Presentation & Analysis

SAR Summary Table

Organize your Structure-Activity Relationship (SAR) data as follows:

Compound IDR-Group (Amide)LogD (pH 7.4)Kinase IC₅₀ (nM)HLM

(min)
Ref-1 (N-isopropyl control)3.24512
OX-01 Phenyl2.150>60
OX-02 4-Fluoro-phenyl2.312>60
OX-03 Pyridin-3-yl1.8150>120
Synthesis Pathway Visualization

SynthesisPath Anthranilate Methyl 2-aminobenzoate Imine Imine Intermediate Anthranilate->Imine AcOH, DCE Oxetanone Oxetan-3-one Oxetanone->Imine AcOH, DCE Ester Ester Intermediate (Reductive Amination) Imine->Ester STAB, 0°C -> RT CoreAcid CORE: 2-[(oxetan-3-yl)amino]benzoic acid Ester->CoreAcid LiOH, THF/H2O (Mild Acid Workup) Inhibitor Final Kinase Inhibitor (Amide Coupled) CoreAcid->Inhibitor R-NH2, HATU, DIPEA

Figure 2: Synthetic route for the generation of oxetane-modified kinase inhibitors.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][5][6][7][8] Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Applications."[1][3][5][7][8] Chemical Reviews. [Link]

  • Stepan, A. F., et al. (2011).[9] "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors." Journal of Medicinal Chemistry. [Link]

  • Pettus, L. H., et al. (2013). "Discovery of AM-8553: A Potent, Selective, and Orally Bioavailable Inhibitor of the Kinase Activity of Colony-Stimulating Factor-1 Receptor (CSF-1R)." Journal of Medicinal Chemistry. (Demonstrates anthranilic acid/amide scaffolds in kinase inhibition). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Oxetane Stability &amp; Handling

Executive Summary: The Oxetane Paradox In modern drug discovery, the oxetane ring is a privileged scaffold.[1] It serves as a metabolic "blocker" (replacing gem-dimethyl groups) and a polar bioisostere for carbonyls, oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxetane Paradox

In modern drug discovery, the oxetane ring is a privileged scaffold.[1] It serves as a metabolic "blocker" (replacing gem-dimethyl groups) and a polar bioisostere for carbonyls, often improving solubility and lowering logD [1].

The Problem: While oxetanes are remarkably stable to metabolic degradation and basic conditions, they possess significant ring strain (~106 kJ/mol).[2] Under acidic conditions, the ether oxygen protonates, creating a potent electrophile. If a nucleophile is present (even a weak one like a chloride ion or water), the ring relieves its strain by opening, destroying your pharmacophore.

The Solution: Success relies on Nucleophile Management and Kinetic Control . You must decouple protonation from nucleophilic attack.

The Mechanism of Failure

To prevent ring opening, you must understand the microscopic steps driving the failure.

The Pathway to Decomposition
  • Activation: The oxetane oxygen acts as a Lewis base. Strong Brønsted acids (HCl, TFA) or Lewis acids protonate/complex this oxygen.

  • The Critical Junction: The protonated intermediate is activated but intact.

  • Failure Mode: A nucleophile (

    
    ) attacks the less sterically hindered carbon (typically), snapping the C-O bond.
    

Key Insight: 3,3-disubstituted oxetanes are significantly more stable than 2-substituted or monosubstituted variants. The substituents at the 3-position sterically shield the antibonding


 orbital, blocking the trajectory of incoming nucleophiles [1].[1]

OxetaneMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Oxetane Intact Oxetane (Strained Ether) Activated Protonated Oxetane (Activated Electrophile) Oxetane->Activated Protonation (Fast, Reversible) Acid Acid (H+) Acid->Activated RingOpen Ring Opened Product (Diol/Halo-alcohol) Activated->RingOpen SN2 Attack (Irreversible Failure) Nucleophile Nucleophile (Cl-, H2O, RCOO-) Nucleophile->RingOpen

Figure 1: The mechanism of acid-catalyzed oxetane ring opening. Note that the presence of a nucleophile is the rate-determining destructive step.

Troubleshooting & Protocols

Scenario A: Removing a Boc Group (N-Boc)

Issue: Standard HCl/Dioxane or HCl/MeOH destroys the oxetane. Root Cause: The chloride ion (


) is a sufficiently strong nucleophile to open the protonated oxetane ring.
Recommended Protocol:  Use Trifluoroacetic Acid (TFA).[2][3] The trifluoroacetate anion is non-nucleophilic compared to chloride.
Validated Protocol: TFA Deprotection
  • Dissolve the substrate in Dichloromethane (DCM).[3]

    • Concentration: 0.1 M.

  • Cool the reaction mixture to 0 °C (Ice bath).

    • Why: Lower temperature kinetically inhibits the ring-opening pathway while allowing N-Boc cleavage (which is unimolecular fragmentation) to proceed.

  • Add TFA dropwise.

    • Ratio: 1:2 to 1:4 (TFA:DCM). Do not use neat TFA.

  • Monitor by LCMS every 15 minutes.

    • Target: Stop immediately upon consumption of starting material.

  • Workup (CRITICAL):

    • Do NOT wash with aqueous NaHCO3 immediately if the reaction is still acidic and warm; the exotherm can trigger hydrolysis.

    • Best Practice: Remove volatiles (TFA/DCM) under reduced pressure (rotovap) at low temperature (< 30°C). Azeotrope with toluene or DCM to remove residual acid.

    • Free Basing: If the free base is needed, redissolve the residue in DCM and wash with cold saturated NaHCO3 quickly.

Scenario B: Hydrolyzing an Ester

Issue: Acidic hydrolysis (HCl/H2O) opens the ring. Root Cause: Water acts as the nucleophile on the protonated ether. Recommended Protocol: Use Basic Hydrolysis (Saponification).

Validated Protocol: LiOH Saponification

Oxetanes are generally stable to base because the oxygen atom cannot be protonated, and hydroxide is a poor nucleophile for opening the ring due to the high energy of the leaving group (alkoxide) that would form.

  • Solvent: THF:Water (3:1) or MeOH:Water (3:1).

  • Reagent: Lithium Hydroxide (LiOH·H2O), 2–3 equivalents.

  • Temperature: Room Temperature.

    • Note: 3,3-disubstituted oxetanes can withstand heating to 60°C in base if steric bulk hinders the ester hydrolysis [1].

Comparative Stability Data

The following table summarizes the stability of a standard 3,3-disubstituted oxetane under common laboratory conditions.

ConditionReagent SystemStabilityMechanism of Failure
Boc Removal 4M HCl in DioxanePoor

attacks protonated ring.
Boc Removal TFA / DCM (1:[3][4]4) @ 0°CGood Trifluoroacetate is non-nucleophilic.
Ester Hydrolysis 6M HCl (Reflux)Failed

attacks; thermal strain release.
Ester Hydrolysis LiOH / THF / H2OExcellent Oxetane is inert to base.
Lewis Acid

Very Poor Strong coordination activates ring opening.
Lewis Acid

Failed Catalyzes isomerization/opening [2].[5]

Decision Matrix (Workflow)

Use this logic flow to determine the correct deprotection strategy for your substrate.

DeprotectionStrategy Start Start: Oxetane Substrate GroupType Which group needs removal? Start->GroupType Boc N-Boc Group GroupType->Boc Ester Ester Group GroupType->Ester AcidChoice Select Acid System Boc->AcidChoice BaseChoice Select Hydrolysis Mode Ester->BaseChoice TFA USE: TFA / DCM (1:2) Temp: 0°C AcidChoice->TFA Preferred HCl AVOID: HCl / Dioxane (Cl- causes ring opening) AcidChoice->HCl Dangerous LiOH USE: LiOH / THF / H2O Temp: RT to 50°C BaseChoice->LiOH Preferred AcidHydro AVOID: Acidic Hydrolysis (H3O+ opens ring) BaseChoice->AcidHydro Dangerous

Figure 2: Strategic decision tree for deprotecting functional groups in the presence of an oxetane ring.

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids like


 to cleave a methyl ether elsewhere in the molecule? 
A: No. 

is a death sentence for oxetanes. The boron coordinates tightly to the oxetane oxygen, and the bromide ion is an excellent nucleophile. The ring will open instantly. Consider using thiolate nucleophiles for demethylation or redesign the protecting group strategy.

Q: I have to use HCl because my molecule is sensitive to TFA. What can I do? A: If you are forced to use HCl, you must minimize the concentration of nucleophilic chloride.

  • Use aqueous HCl (dilute) rather than anhydrous HCl in dioxane. Water is a weaker nucleophile than

    
     in organic solvents.
    
  • Keep the reaction at 0°C.

  • Perform a "kinetic quench": Neutralize the reaction immediately upon completion at 0°C.

Q: Why are 3,3-disubstituted oxetanes more stable? A: It is primarily a steric effect. The geminal substituents at the 3-position create a "picket fence" around the backside of the C-O bond. This blocks the trajectory required for an


 attack. Monosubstituted oxetanes lack this defense and are far more fragile [1].

References

  • Wuitschik, G., Carreira, E. M., et al. (2010).[6][7][8] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[7]

  • Bull, J. A., et al. (2016).[2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15089–15151.

  • Llewellyn, D. B., & Arndtsen, B. A. (2005). Mild Deprotection of Boc-Amines. Tetrahedron: Asymmetry.

Sources

Optimization

Technical Support Center: Synthesis of 2-[(oxetan-3-yl)amino]benzoic acid

[1] Ticket System Status: [ONLINE] Subject: Optimization of N-alkylation of anthranilic acid derivatives with oxetane rings. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Overview: The "O...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket System Status: [ONLINE] Subject: Optimization of N-alkylation of anthranilic acid derivatives with oxetane rings. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Overview: The "Oxetane Challenge"

You are likely encountering low yields due to the specific fragility of the oxetane ring. While oxetanes are excellent bioisosteres for gem-dimethyl or carbonyl groups (improving metabolic stability and solubility), they possess significant ring strain (~106 kJ/mol).[1][2]

The synthesis of 2-[(oxetan-3-yl)amino]benzoic acid presents a "perfect storm" of conflicting reactivities:

  • Acid Sensitivity: The oxetane ring opens rapidly in the presence of strong Brønsted or Lewis acids (often used to catalyze imine formation).

  • Nucleophilicity: The aniline nitrogen in anthranilic acid is electronically deactivated by the ortho-carboxylate and sterically hindered.[1]

  • Zwitterionic Interference: The free carboxylic acid can protonate the imine intermediate or the oxetane, leading to decomposition.

Below are the troubleshooting guides (Tickets) addressing the most common failure modes.

Ticket #001: Low Conversion via Reductive Amination

User Issue: "I am reacting anthranilic acid with 3-oxetanone using NaBH(OAc)3, but conversion is stuck at <30%, and I see multiple spots on TLC."

Diagnosis: Direct reductive amination on the free benzoic acid is chemically inefficient. The carboxylic acid protonates the imine (good for reduction) but also catalyzes oxetane ring opening (bad). Furthermore, the zwitterionic nature of the starting material reduces solubility in compatible solvents like DCE or DCM.

Resolution Protocol: The "Ester-First" Strategy Switch to Methyl 2-aminobenzoate (Methyl Anthranilate) as your starting material.[1] The ester protects the oxetane from the acidic proton and improves solubility.

Optimized Workflow:

  • Imine Formation (Dehydrative):

    • Reagents: Methyl 2-aminobenzoate (1.0 equiv), 3-Oxetanone (1.2–1.5 equiv).[1]

    • Solvent: Dichloroethane (DCE) or Toluene.

    • Additive: Ti(OiPr)4 (Titanium isopropoxide) is often used to push imine formation, however, for oxetanes, it can be too Lewis acidic. Recommendation: Use a mild dehydrating agent like MgSO4 or molecular sieves (4Å) instead of strong Lewis acids.

    • Conditions: Stir at Room Temperature (RT) for 2–4 hours. Do not heat above 40°C.

  • Reduction:

    • Reagent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv).

    • Acid Catalyst: Acetic acid (AcOH) is usually required for STAB, but limit it to 1.0–2.0 equiv . Excess AcOH opens the oxetane.

    • Time: Stir overnight at RT.

  • Hydrolysis (The Critical Step):

    • Once the ester is isolated, hydrolyze carefully using LiOH (2 equiv) in THF/H2O at RT. Avoid refluxing in HCl.

Data Comparison:

ParameterFree Acid RouteMethyl Ester Route
Solubility (DCM/DCE) Poor (Suspension)Excellent (Solution)
Oxetane Stability Low (Internal proton source)High (Neutral conditions)
Typical Yield 15–25%65–80%
Ticket #002: Oxetane Ring Opening (Decomposition)

User Issue: "My product disappears during workup. NMR shows signals characteristic of a linear ether or alcohol (ring opening)."

Diagnosis: The oxetane ring is surviving the reaction but dying on the purification column. Silica gel is slightly acidic (pH ~5–6), which is sufficient to open the strained ether ring during chromatography.

Resolution Protocol: Buffered Purification

  • Quench: Quench the reaction with saturated aqueous NaHCO3 to neutralize any acetic acid before extraction.

  • Stationary Phase:

    • Option A (Best): Use Basic Alumina instead of Silica Gel.

    • Option B (Standard): Pre-treat your Silica Gel column with 1–2% Triethylamine (Et3N) in the eluent system. This neutralizes the acidic sites on the silica.

  • Eluent: Use EtOAc/Hexane with 1% Et3N. Avoid MeOH/DCM if possible, as methanol can act as a nucleophile to open the activated ring if any acid traces remain.

Ticket #003: Reaction Stalls (Steric Hindrance)

User Issue: "The aniline is too unreactive. Even with the ester, conversion is slow."

Diagnosis: The ortho-substituent exerts steric pressure, making nucleophilic attack on 3-oxetanone difficult.[1] Reductive amination relies on equilibrium; if the imine doesn't form, reduction can't happen.

Resolution Protocol: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) If reductive amination fails, invert the disconnection.[1] Couple 3-aminooxetane with Methyl 2-bromobenzoate .

Recommended Conditions (Buchwald-Hartwig):

  • Electrophile: Methyl 2-bromobenzoate (or 2-iodobenzoate).[1]

  • Nucleophile: 3-Aminooxetane (available as HCl salt; free base it first or add extra base).[1]

  • Catalyst: Pd2(dba)3 or Pd(OAc)2 .

  • Ligand: BINAP or Xantphos (Chelating ligands prevent

    
    -hydride elimination and stabilize the Pd center).[1] Note: Monodentate ligands like BrettPhos are also excellent for hindered amines.
    
  • Base: Cs2CO3 (Cesium Carbonate). Avoid NaOtBu, as strong alkoxides can attack the oxetane ring or cause ester transesterification.

  • Solvent: Toluene or Dioxane (anhydrous).

  • Temp: 80–100°C. (Oxetanes are thermally stable up to ~120°C in the absence of acid).

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal synthetic pathway based on your starting material constraints.

SynthesisStrategy Start Target: 2-[(oxetan-3-yl)amino]benzoic acid CheckSM Starting Material Check Start->CheckSM RouteA Route A: Reductive Amination (Cheaper, Scalable) CheckSM->RouteA Standard Approach RouteB Route B: Pd-Catalyzed Coupling (High Cost, High Success) CheckSM->RouteB If Sterics High / Fails ConditionA Use Methyl Ester (Methyl 2-aminobenzoate) RouteA->ConditionA Requirement ConditionB Use 3-Aminooxetane + Methyl 2-bromobenzoate RouteB->ConditionB Requirement StepA1 1. 3-Oxetanone, MgSO4 2. NaBH(OAc)3, AcOH (1 eq) ConditionA->StepA1 StepB1 Pd(OAc)2 / BINAP Cs2CO3, Toluene, 90°C ConditionB->StepB1 Hydrolysis Final Step: LiOH Hydrolysis (Careful pH control) StepA1->Hydrolysis StepB1->Hydrolysis

Caption: Decision tree for selecting between Reductive Amination and Buchwald-Hartwig coupling based on substrate reactivity.

FAQ: Frequently Asked Questions

Q: Can I use NaBH4 instead of NaBH(OAc)3? A: Generally, no . NaBH4 is a stronger reducing agent and will reduce the ketone (3-oxetanone) to the alcohol (3-oxetanol) faster than it reduces the imine.[1] NaBH(OAc)3 is selective for the imine. If you must use NaBH4, you must pre-form the imine completely (using Ti(OiPr)4 or molecular sieves) before adding the reducing agent.

Q: Is the oxetane ring stable to the LiOH hydrolysis step? A: Yes. Oxetanes are remarkably stable to basic conditions (nucleophiles) because the ring strain release is not sufficient to overcome the poor leaving group ability of the alkoxide without acid catalysis. 2M LiOH at room temperature is safe.[1]

Q: Why avoid HCl in the workup? A: The oxetane oxygen can be protonated by strong acids. Once protonated, it becomes an excellent leaving group, and the ring will open via nucleophilic attack (by water or chloride) to form a 1,3-diol or chlorohydrin derivative.

References
  • Wuitschik, G., et al. (2010).[2][3][4] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[3] Journal of Medicinal Chemistry, 53(8), 3227–3246.[2][3]

    • Key Insight: Definitive guide on oxetane stability, reductive amination conditions, and pKa modul
  • Burkhard, J. A., et al. (2010).[3][4] Synthesis and Structural Analysis of 3-Aminooxetanes. Organic Letters, 12(9), 1944–1947.

    • Key Insight: Preparation of 3-aminooxetane building blocks for cross-coupling.[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1] Angewandte Chemie International Edition, 47(34), 6338–6361.

    • Key Insight: Ligand selection (BrettPhos/RuPhos) for coupling hindered amines.

Sources

Troubleshooting

Minimizing side reactions in oxetanyl-amino benzoic acid coupling

Topic: Minimizing Side Reactions in Oxetanyl-Amino Benzoic Acid Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary & Technical Context The Challenge: Coupling oxetan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Oxetanyl-Amino Benzoic Acid Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Technical Context

The Challenge: Coupling oxetanyl-amines (e.g., 3-aminooxetane derivatives) with benzoic acids is a high-value transformation in medicinal chemistry. Oxetanes act as metabolic stable bioisosteres for gem-dimethyl or carbonyl groups, improving solubility and physicochemical properties. However, the oxetane ring is a strained 4-membered ether (


 strain energy).

The Failure Mode: The primary failure mode is acid-catalyzed ring opening . Standard amide coupling protocols often generate transient acidic species (e.g., HOAt, HOBt, or localized HCl from acid chlorides) or use Lewis acids that coordinate to the oxetane oxygen. Once activated, the ring is susceptible to nucleophilic attack (by solvent, counter-ions, or the amide oxygen itself), leading to polymerization, diol formation, or alkyl chloride byproducts.

The Solution: Success requires a "Base-Dominant, Non-Nucleophilic" environment. The protocol of choice shifts away from standard carbodiimides (EDC/HOBt) toward phosphonic anhydrides (T3P ) or controlled uronium salts (HATU ) with strictly buffered conditions.

Troubleshooting Guide (FAQ)

Issue 1: "I see complete consumption of starting material, but low isolated yield and a complex baseline on TLC/LCMS."

Diagnosis: Acid-Catalyzed Ring Opening / Polymerization. If the reaction pH drops below 7 locally, or if strong Lewis acids are present, the oxetane ring opens. The resulting acyclic alcohol/cation is highly reactive and polymerizes or reacts with the solvent. Corrective Action:

  • Switch Reagent: Move to T3P (Propylphosphonic anhydride) .[1] It produces non-acidic, water-soluble byproducts and requires a base to activate, ensuring the reaction stays basic.

  • Base Stoichiometry: Increase DIPEA/TEA to 3.0–4.0 equivalents . Ensure the base is added before the coupling reagent.

  • Solvent: Avoid nucleophilic solvents (MeOH, EtOH) or solvents that stabilize carbocations. Use EtOAc or DCM .

Issue 2: "The reaction is sluggish (stalled at 50% conversion) despite using HATU."

Diagnosis: Steric Hindrance & Electronic Deactivation. 3,3-disubstituted oxetanes are sterically bulky. If the benzoic acid is also electron-poor or ortho-substituted, the formation of the active ester is the rate-limiting step, and the amine cannot access it efficiently. Corrective Action:

  • Concentration: Increase reaction concentration to 0.5 M – 1.0 M . High concentration favors the bimolecular coupling over unimolecular degradation.

  • Catalyst Additive: If using EDC, add HOPO (2-hydroxypyridine-N-oxide) instead of HOBt; it is less acidic and more reactive for hindered systems.

  • Temperature: Do NOT heat above 40°C. Thermal energy accelerates ring strain release (opening) faster than the coupling.

Issue 3: "My product degrades during silica gel chromatography."

Diagnosis: On-Column Acidolysis. Silica gel is slightly acidic (


). This is sufficient to open sensitive oxetane rings during slow elutions.
Corrective Action: 
  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in the eluent before loading the sample.

  • Alternative Stationary Phase: Use Alumina (neutral or basic) if the compound is extremely sensitive.

  • Reverse Phase: Isolate via C18 preparative HPLC using Ammonium Bicarbonate (pH 8) or Ammonium Formate buffers, avoiding TFA.

Comparative Analysis of Coupling Reagents

ReagentSuitability for OxetanesAcidity RiskByproduct RemovalRecommendation
T3P (in EtOAc) High LowAqueous Wash (Excellent)Primary Choice
HATU / DIPEA ModerateMediumChromatography RequiredUse for very hindered acids
Acid Chloride LowHigh (HCl gen)EvaporationAvoid unless base is strictly controlled
EDC / HOBt LowMedium (HOBt is acidic)Urea precipitation issuesLegacy method; avoid
DMT-MM HighLowAqueous WashGood alternative for polar solvents

Recommended Protocol: T3P-Mediated Coupling

This protocol minimizes free acid concentration and leverages the "base-activation" mechanism of T3P.

Materials:

  • Benzoic Acid derivative (1.0 equiv)[2]

  • Oxetanyl-amine (1.1 equiv)

  • T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv)

  • DIPEA (Diisopropylethylamine, 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Benzoic Acid (1.0 eq) and Oxetanyl-amine (1.1 eq) in EtOAc (concentration 0.2 – 0.5 M).

  • Base Addition: Add DIPEA (4.0 eq) in one portion. Crucial: The solution must be basic before T3P addition.

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Activation: Dropwise add T3P solution (1.5 eq).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitor: Check LCMS for product mass. If acid remains, add 0.5 eq T3P and 1.0 eq DIPEA.

  • Workup (The "Soft" Wash):

    • Dilute with excess EtOAc.

    • Wash 2x with Water (removes T3P byproducts).

    • Wash 1x with Sat. NaHCO₃ (removes unreacted acid).

    • Wash 1x with Brine .

    • Avoid: Do NOT wash with 1M HCl or citric acid.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (pre-treated with 1% TEA if necessary).

Mechanistic & Workflow Visualization

Figure 1: Reaction Pathways & Failure Modes

This diagram illustrates the competition between the desired amidation and the acid-catalyzed ring-opening pathway.

OxetaneCoupling Start Oxetanyl-Amine + Benzoic Acid Activation Activation (T3P/HATU) Start->Activation Intermediate Activated Ester (Reactive) Activation->Intermediate Coupling Amine Attack (Basic Conditions) Intermediate->Coupling  High Base (DIPEA)   SideReaction Acid/Lewis Acid Protonation Intermediate->SideReaction  Low pH / H+   Product Desired Amide (Intact Oxetane) Coupling->Product RingOpen Ring Opening SideReaction->RingOpen Polymer Polymerization/Diols (Byproducts) RingOpen->Polymer  Nucleophile/Heat  

Caption: Figure 1.[1] The kinetic competition between amide bond formation (Green path) and acid-catalyzed ring opening (Red path). Maintaining a basic pH is critical to blocking the lower pathway.

Figure 2: Optimization Decision Tree

A logical flow for selecting conditions based on substrate properties.

DecisionTree Start Start Optimization CheckSterics Is the Benzoic Acid Sterically Hindered? Start->CheckSterics Hindered Yes (Ortho-subs) CheckSterics->Hindered NotHindered No CheckSterics->NotHindered UseHATU Use HATU + 4 eq DIPEA Solvent: DMF/DMA Hindered->UseHATU Monitor Monitor LCMS @ 2h UseHATU->Monitor UseT3P Use T3P + 3 eq DIPEA Solvent: EtOAc NotHindered->UseT3P UseT3P->Monitor CheckAcid Acid Remaining? Monitor->CheckAcid AddMore Add 0.5 eq Reagent + 1.0 eq Base CheckAcid->AddMore Yes Workup Aqueous Workup (No Acid Wash) CheckAcid->Workup No AddMore->Monitor

Caption: Figure 2. Decision matrix for selecting coupling reagents. T3P is preferred for standard cases; HATU is reserved for sterically demanding acids where higher reactivity is required.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Preferred Reagent for Amide Coupling with Epimerization-Prone or Hindered Substrates. Pfizer Global R&D.[3]

  • Bull, J. A., et al. (2016). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.

  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.

  • Bachem Technical Guides. (2024). Peptide Coupling Reagents: T3P and HATU Protocols.

  • Fussell, S. J., et al. (2017).[2] A comparative study of amide-bond forming reagents in aqueous media. [2]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Substituted Anthranilic Acid Reactions

Welcome to the technical support center for navigating the complexities of N-substituted anthranilic acid reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of N-substituted anthranilic acid reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with sterically demanding substrates in these critical synthetic transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why specific strategies are effective, empowering you to troubleshoot and optimize your reactions with confidence.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a hindered anthranilic acid with an ortho-substituted aryl halide is giving low yields. What are the likely causes and how can I improve it?

A1: Low yields in sterically hindered Buchwald-Hartwig aminations are a common challenge. The primary reason is often the difficulty of both the oxidative addition and the reductive elimination steps in the catalytic cycle due to steric congestion around the metal center.

Troubleshooting Steps:

  • Ligand Selection is Crucial: For sterically demanding couplings, bulky, electron-rich phosphine ligands are generally required.[1][2][3][4] These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step. Furthermore, their bulk can facilitate the final C-N bond-forming reductive elimination.[4]

    • Recommended Ligands: Consider switching to more sterically demanding biarylphosphine ligands like XPhos, or N-heterocyclic carbene (NHC) ligands such as IPr*OMe, which have shown success in coupling hindered substrates.[1]

  • Choice of Base: The base plays a critical role. For hindered substrates, stronger, non-nucleophilic bases are often necessary to efficiently deprotonate the anthranilic acid's amine.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often more effective than weaker bases like cesium carbonate (Cs₂CO₃) in these challenging reactions.[5]

  • Solvent and Temperature: Aprotic, non-polar solvents are generally preferred.

    • Recommended Solvents: Toluene, xylene, or 1,4-dioxane are common choices.[3] Elevated temperatures are often required to overcome the activation energy barrier of the reaction, with temperatures between 80-120 °C being typical.[2][3] Microwave irradiation can also be a valuable tool to accelerate these reactions.[6][7]

  • Palladium Precursor: The choice of palladium source can influence the reaction's success.

    • Recommended Precursors: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[1][7] Pre-formed palladium-ligand complexes (precatalysts) can also offer improved reactivity and reproducibility.[2][3]

Q2: I am observing significant amounts of hydrodehalogenation of my aryl halide starting material. What causes this side reaction and how can I minimize it?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. It often arises from β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination step.[4] This is particularly problematic with sterically hindered substrates where reductive elimination is slowed.

Mitigation Strategies:

  • Ligand Modification: Employing ligands that accelerate reductive elimination can suppress β-hydride elimination. Bulky biarylphosphine ligands are designed to do just this.[4]

  • Base Selection: The choice of base can influence the extent of this side reaction. In some cases, using a weaker base or ensuring slow addition of a strong base can be beneficial.

  • Reaction Conditions: Lowering the reaction temperature, if possible without completely halting the desired reaction, can sometimes reduce the rate of β-hydride elimination relative to C-N bond formation.

Q3: Can I use a copper-catalyzed reaction (Ullmann condensation) for my sterically hindered N-substituted anthranilic acid synthesis? What are the advantages and disadvantages?

A3: Yes, the Ullmann condensation is a viable, and sometimes advantageous, alternative to palladium-catalyzed methods for synthesizing N-aryl anthranilic acids.[6][8]

Advantages:

  • Cost-Effective: Copper catalysts are generally less expensive than palladium catalysts.[9]

  • Different Reactivity Profile: For certain substrate combinations, particularly with aryl iodides, copper catalysis can be more efficient.

Disadvantages:

  • Harsher Conditions: Traditional Ullmann reactions often require high temperatures (>200 °C) and polar aprotic solvents like DMF or NMP.[8] However, modern ligand-assisted copper catalysis can proceed under milder conditions.[9][10]

  • Stoichiometric Copper: Older Ullmann protocols often required stoichiometric amounts of copper, leading to purification challenges.[8] Modern methods utilize catalytic amounts of copper.

  • Ligand Requirement for Milder Conditions: To achieve good yields at lower temperatures, a ligand is often necessary. Diamine ligands, such as trans-1,2-cyclohexanediamine, have been shown to be effective.[9]

Q4: My N-substituted anthranilic acid product appears to be unstable during workup. What could be happening?

A4: Product instability during workup can sometimes be an issue.

Potential Causes and Solutions:

  • pH Sensitivity: Your product may be sensitive to acidic or basic conditions used during the workup.[11] Test the stability of your isolated product in both acidic and basic aqueous solutions to confirm this. If instability is observed, aim for a neutral workup.

  • Air/Oxidative Instability: Some N-aryl anthranilic acids can be sensitive to air. If you suspect this, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).

  • Chelation with Residual Metals: Residual palladium or copper from the reaction can sometimes chelate with the product, causing discoloration or degradation. Including a wash with a mild chelating agent like aqueous EDTA during the workup can help remove trace metals.

Troubleshooting Guides

Guide 1: Low Conversion of Starting Materials
Potential Cause Troubleshooting Action Rationale
Inactive Catalyst Use a fresh palladium source and ligand. Consider a pre-formed catalyst.Palladium(0) catalysts can be air-sensitive. Ligands can also degrade over time.
Insufficiently Strong Base Switch to a stronger base (e.g., NaOtBu, K₃PO₄).[9]Sterically hindered amines require a stronger base for efficient deprotonation.
Low Reaction Temperature Increase the reaction temperature in increments of 10 °C. Consider switching to a higher-boiling solvent or using microwave heating.[6]Sterically hindered reactions often have a high activation energy.
Inappropriate Ligand Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos, or bulky NHC ligands).[1][2][3]The ligand is critical for facilitating both oxidative addition and reductive elimination with hindered substrates.
Guide 2: Formation of Significant Side Products
Side Product Observed Potential Cause Troubleshooting Action Rationale
Hydrodehalogenation β-hydride elimination is competing with reductive elimination.[4]Use a bulkier ligand to accelerate reductive elimination.[4] Consider a less electron-rich ligand to increase the rate of C-N bond formation.[4]A bulkier ligand environment can sterically disfavor the conformation required for β-hydride elimination and promote the desired C-N bond formation.
Di-arylation of Anthranilic Acid The product is reacting further with the aryl halide.Use a slight excess (1.1-1.2 equivalents) of the anthranilic acid.Le Chatelier's principle can help drive the reaction towards the mono-arylated product.
Homocoupling of Aryl Halide Reductive elimination from a diarylpalladium intermediate.Ensure the reaction is performed under a strictly inert atmosphere. Lowering the catalyst loading may also help.Oxygen can promote the formation of Pd(I) species which can lead to homocoupling.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Anthranilic Acid

This protocol is a starting point and may require optimization for your specific substrates.

Reagents & Equipment:

  • Sterically hindered anthranilic acid (1.0 mmol)

  • Ortho-substituted aryl halide (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add the anthranilic acid, aryl halide, palladium precatalyst, ligand, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagrams

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation (R-NH₂ + Base) PdII_complex->Amine_Coord R-NH₂ PdII_Amido Ar-Pd(II)-NHR(L) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR RedElim->Product

Caption: The Buchwald-Hartwig catalytic cycle.

Troubleshooting_Flowchart Start Low Yield in Hindered N-Arylation Reaction Check_Conversion Check Conversion of Starting Materials Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion, Low Isolated Yield Check_Conversion->High_Conversion No Troubleshoot_Reaction Optimize Reaction: - Stronger Base - Higher Temperature - Bulky Ligand Low_Conversion->Troubleshoot_Reaction Troubleshoot_Workup Investigate Workup: - Check pH stability - Inert atmosphere workup - Metal chelation High_Conversion->Troubleshoot_Workup Side_Products Significant Side Products? Troubleshoot_Reaction->Side_Products Side_Products->High_Conversion No Analyze_Side_Products Identify Side Products (e.g., Hydrodehalogenation) Side_Products->Analyze_Side_Products Yes Optimize_Selectivity Adjust Conditions: - Ligand Tuning - Stoichiometry Control Analyze_Side_Products->Optimize_Selectivity

Caption: Troubleshooting flowchart for hindered N-arylation.

References

  • Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines.Dalton Transactions, Royal Society of Chemistry.
  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.Organic Chemistry Portal.
  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.Journal of the American Chemical Society.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids.SciELO.
  • Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
  • Buchwald–Hartwig amin
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Synthesis of substituted N-heterocycles by N-aryl
  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.eScholarship, University of California.
  • Buchwald-Hartwig Coupling.Alfa Chemistry.
  • Practical catalytic method for synthesis of sterically hindered anilines.Royal Society of Chemistry.
  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H).
  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-aryl
  • Synthesis of Heterocycles from Anthranilic acid and its Deriv
  • How To: Troubleshoot a Reaction.University of Rochester.
  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives.Indian Journal of Pharmaceutical Sciences.
  • Buchwald-Hartwig Amin
  • Ullmann condens
  • copper-catalyzed arylations and heteroaryl
  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.Organic Chemistry Portal.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Resolving purification issues for polar oxetane derivatives

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with polar oxetane derivatives. This resource is designed to provide expert insights and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with polar oxetane derivatives. This resource is designed to provide expert insights and practical solutions to the unique purification challenges posed by this important class of molecules. Oxetanes are increasingly vital in medicinal chemistry, often serving as polar, metabolically stable isosteres for gem-dimethyl or carbonyl groups.[1][2][3] However, their unique combination of high polarity and inherent ring strain can make purification a significant bottleneck. This guide offers troubleshooting advice and detailed protocols to help you achieve high purity for your target compounds efficiently and reliably.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental chemical principles that make purifying polar oxetanes a unique challenge.

Q1: What intrinsic properties of polar oxetane derivatives make them so difficult to purify?

A: The difficulty arises from a combination of two key factors:

  • High Polarity: The oxetane ring's oxygen atom is an effective hydrogen bond acceptor, a property often enhanced by other polar functional groups in the derivative.[1][3][4] This high polarity leads to very strong interactions with polar stationary phases like silica gel, causing poor peak shape (streaking) or complete retention.[5] Conversely, these compounds often have poor retention on non-polar reverse-phase columns, eluting in the solvent front.[6]

  • Ring Strain & Chemical Stability: Oxetanes possess significant ring strain (~25.5 kcal/mol), making them susceptible to ring-opening, particularly under acidic conditions.[3][7] Since standard silica gel is acidic, prolonged exposure during chromatography can lead to degradation of sensitive oxetane derivatives, complicating purification efforts.[8]

Q2: How does the substitution pattern on the oxetane ring affect its stability during purification?

A: The substitution pattern is critical to the ring's stability. 3,3-disubstituted oxetanes are generally more robust and chemically stable than their 2-substituted or monosubstituted counterparts.[7][9] The gem-dialkyl groups provide steric hindrance that shields the ring's ether oxygen from nucleophilic attack or protonation, reducing the likelihood of acid-catalyzed ring-opening during purification on silica gel.[7] Always consider the substitution pattern when choosing your purification strategy, as less-substituted oxetanes may require milder conditions or non-acidic stationary phases.

Q3: My oxetane derivative seems to decompose on silica gel. What is happening and how can I prevent it?

A: Decomposition on silica gel is a classic sign of acid-catalyzed ring-opening. The acidic silanol (Si-OH) groups on the silica surface can protonate the oxetane oxygen, initiating a nucleophilic attack (often by the solvent, a co-eluent like methanol, or water) that cleaves the ring.

To prevent this, you have several options:

  • Neutralize the Stationary Phase: Add a basic modifier like triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) to your mobile phase (typically 0.1-1% v/v). This deactivates the acidic sites on the silica.

  • Switch to a Non-Acidic Stationary Phase: Use neutral or basic alumina, which can be much gentler on acid-sensitive compounds.[1][8]

  • Minimize Contact Time: Use flash chromatography with a forced flow of eluent rather than gravity chromatography to reduce the time the compound spends on the column.[1]

Part 2: Troubleshooting Common Purification Methods

This section provides a question-and-answer guide to troubleshoot specific experimental issues.

2.1 Normal-Phase Chromatography (Silica Gel)

Q: My polar oxetane is streaking badly or completely stuck at the baseline on my silica column, even with highly polar solvents like 10-20% methanol in DCM. What should I do?

A: This is a very common issue caused by excessively strong interaction with the silica.

  • For Basic Derivatives: If your compound contains a basic nitrogen, the streaking is likely due to interaction with acidic silanol groups. Add 0.5-1% triethylamine or ammonium hydroxide to your eluent system. This will compete for the acidic sites and dramatically improve peak shape.[5]

  • For Neutral/Acidic Derivatives: If the compound is not basic, the issue is extreme polarity. At this point, standard normal-phase is often not the best technique. You should strongly consider switching to an alternative method like Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for very polar compounds.[6] Another option is to use a different stationary phase, such as basic alumina.[8]

2.2 Reverse-Phase Chromatography (C18)

Q: I'm trying to use reverse-phase HPLC or flash chromatography, but my polar oxetane derivative has no retention and elutes in the void volume. How can I fix this?

A: This indicates your compound is too polar to interact with the non-polar C18 stationary phase.

  • The Ideal Solution - HILIC: This is the textbook application for HILIC. HILIC uses a polar stationary phase (like silica or a diol-bonded phase) with a reverse-phase solvent system (e.g., acetonitrile/water). It provides excellent retention and separation for compounds that are too polar for traditional reverse-phase.[6]

  • Use a "Polar-Embedded" Column: If you must use reverse-phase, select a specialty column with a polar-embedded or polar-endcapped stationary phase designed to work with highly aqueous mobile phases and provide better retention for polar analytes.

  • Ion-Pairing Agents: If your compound is ionizable, adding an ion-pairing agent (e.g., TFA for bases, TBAH for acids) to the mobile phase can increase retention, but this complicates sample workup as the agent must be removed afterward.

2.3 Crystallization

Q: My polar oxetane derivative "oils out" instead of crystallizing. What techniques can I try?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice, often because it is too soluble in the chosen solvent.

  • Use a Multi-Solvent System: The key is to find a solvent in which your compound is soluble (a "solvent") and another in which it is insoluble (an "anti-solvent"). Dissolve your compound in a minimal amount of the hot solvent, then slowly add the anti-solvent until turbidity persists. Heating to redissolve and then slow cooling can promote crystal growth.

  • Vapor Diffusion: Place a solution of your compound (in a volatile solvent) inside a larger, sealed chamber containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, gradually reducing solubility and promoting crystallization.

  • Check Purity: Impurities are notorious for inhibiting crystallization. Try running the material through a quick plug of silica or alumina first to remove baseline impurities, which may be all that is needed to induce crystallization.

2.4 Liquid-Liquid Extraction

Q: During my reaction workup, my product remains in the aqueous layer and won't extract into an organic solvent. How can I recover it?

A: This is a result of the compound's high water solubility.

  • "Salting Out": Add a significant amount of a salt like sodium chloride (NaCl) or ammonium chloride (NH₄Cl) to the aqueous layer until it is saturated.[10] This increases the ionic strength of the aqueous phase, making it more polar and decreasing the solubility of your organic compound, thereby forcing it into the organic layer.

  • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or diethyl ether, switch to a more polar one like ethyl acetate or dichloromethane (DCM).

  • Perform Multiple Extractions: Perform at least 3-5 extractions with the organic solvent. Combining these smaller, repeated extractions is far more effective than a single large-volume extraction.

Part 3: Visualization & Key Workflows

Visual aids can simplify complex decision-making processes in purification.

Purification_Workflow start Crude Polar Oxetane Derivative tlc_test Run TLC Analysis (Normal & Reverse Phase) start->tlc_test decision1 Analyze TLC Results tlc_test->decision1 np_path Streaking or Rf=0 on Silica TLC decision1->np_path High Polarity rp_path Rf=0 on C18 TLC decision1->rp_path High Polarity good_sep Good Separation on Silica TLC decision1->good_sep Moderate Polarity switch_phase Switch to Alternative Stationary Phase np_path->switch_phase hilic Use HILIC (Recommended) rp_path->hilic np_flash Perform Normal Phase Flash Chromatography (May need base modifier) good_sep->np_flash switch_phase->hilic Best Option alumina Use Neutral/Basic Alumina switch_phase->alumina Good Option

Caption: Decision workflow for selecting a chromatographic purification method.

Silica_Interaction cluster_0 Scenario 1: No Base Modifier cluster_1 Scenario 2: With Triethylamine (NEt₃) silica1 Si-OH Silica Surface oxetane1 R₂N-Oxetane Basic Derivative oxetane1:n->silica1:sioh Strong, Irreversible Adsorption (Streaking) silica2 Si-OH Silica Surface oxetane2 R₂N-Oxetane Elutes Properly base {NEt₃} base->silica2:sioh Neutralizes Acidic Site

Caption: Mechanism of peak streaking on silica and its mitigation with a basic modifier.

Part 4: Protocols and Data
Table 1: Stationary Phase Selection Guide
Stationary PhasePrinciple of SeparationBest For...Common EluentsProsCons / Cautions
Silica Gel Adsorption (Polar)Moderately polar, non-acid-sensitive oxetanes.Hexanes/Ethyl Acetate, DCM/MethanolInexpensive, widely available.Acidic surface can cause ring-opening of sensitive oxetanes.[8] Strong retention of very polar compounds.
Alumina (Neutral/Basic) Adsorption (Polar)Acid-sensitive or basic oxetane derivatives.Hexanes/Ethyl Acetate, DCM/MethanolLess acidic than silica, good for preventing degradation.Can have lower resolution than silica; activity varies with water content.[1]
C18 (Reverse-Phase) Partitioning (Non-polar)Oxetanes with significant non-polar character.Acetonitrile/Water, Methanol/WaterHigh resolution, reproducible.Poor retention for highly polar oxetanes.[6]
HILIC (e.g., Silica, Diol) Partitioning (Polar)Highly polar oxetanes that fail on both normal and reverse-phase.Acetonitrile/WaterExcellent retention for polar analytes, uses common solvents.Requires careful equilibration; methanol is often not a suitable solvent.[6]
Experimental Protocol: Purification of a Highly Polar Oxetane via HILIC Flash Chromatography

This protocol outlines a general procedure for purifying a polar oxetane derivative that exhibits poor behavior in both normal- and reverse-phase chromatography.

Objective: To purify a polar oxetane derivative using HILIC.

Materials:

  • Crude oxetane derivative

  • Silica gel flash column

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water (H₂O)

  • Flash chromatography system

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of your crude material in a 90:10 ACN/H₂O mixture to test solubility. If it doesn't dissolve, try adding a minimal amount of DMSO or methanol and dilute with ACN.

    • For column loading, prepare a concentrated solution of the crude material in the dissolution solvent. Alternatively, perform a "dry load" by adsorbing the material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Column Equilibration (CRITICAL):

    • Equilibrate the silica flash column with at least 5-10 column volumes (CV) of the initial mobile phase conditions (e.g., 95:5 ACN/H₂O). Proper equilibration is essential for reproducible HILIC separations.

  • Loading:

    • Load the prepared sample onto the equilibrated column.

  • Elution (Gradient):

    • Begin elution with the initial high-organic mobile phase (e.g., 95:5 ACN/H₂O).

    • Run a linear gradient to increase the percentage of the strong solvent (water). A typical gradient might be from 5% to 40% water over 10-15 CV.

    • Rationale: In HILIC, water is the strong, eluting solvent. The gradient will move from a weak eluent (high ACN) to a strong eluent (higher water content), eluting compounds in order of increasing polarity.[6]

  • Fraction Collection & Analysis:

    • Collect fractions throughout the gradient run.

    • Analyze the fractions by TLC (using the HILIC mobile phase) or LC-MS to identify those containing the pure product.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvents via rotary evaporation. Note that removing water may require lyophilization (freeze-drying) for complete removal.

References
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Perez, E., et al. (1987). Crystallization Behavior of Poly(3,3-bis(Ethoxymethyl) Oxetane) and Poly(3,3-bis(Azidomethyl) Oxetane). Defense Technical Information Center. [Link]

  • de Souza, A. C. B., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

  • He, Z., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(28), 5821-5826. [Link]

  • Duncton, M. A. J. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1431-1444. [Link]

  • Krische, M. J., et al. (2021). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society, 143(44), 18525–18531. [Link]

  • Bach, T., et al. (2025). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. Journal of the American Chemical Society, 147(16), 7240–7250. [Link]

  • Sun, J., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Organic Letters, 25(47), 8522–8527. [Link]

  • Urban, M., & Dračínský, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-185. [Link]

  • Urban, M., & Dračínský, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-185. [Link]

  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting, University of Illinois Urbana-Champaign. [Link]

  • Isbell, J. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Reddit user discussion. (2023). Purification of strong polar and basic compounds. r/Chempros subreddit. [Link]

Sources

Optimization

Oxetane Stability &amp; Handling: Technical Support Guide

Status: Operational Department: Synthetic Methodology & Process Safety Subject: Controlling Temperature & Acidity to Prevent Oxetane Decomposition Introduction: The Fragile Jewel of Medicinal Chemistry Oxetanes are high-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Department: Synthetic Methodology & Process Safety Subject: Controlling Temperature & Acidity to Prevent Oxetane Decomposition

Introduction: The Fragile Jewel of Medicinal Chemistry

Oxetanes are high-value bioisosteres for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability.[1][2][3] However, they possess immense ring strain (~106 kJ/mol) [1].[4][5] This thermodynamic instability makes them a "fragile jewel": valuable but prone to catastrophic failure if handled incorrectly.

This guide replaces generic advice with a causality-driven protocol. The primary enemy of the oxetane is not just heat, but the synergy between heat and acidity .

Module 1: The Mechanics of Failure

To prevent decomposition, you must understand the mechanism. Oxetanes rarely decompose solely due to ambient heat (thermal pyrolysis requires >200°C). Instead, they fail via Acid-Catalyzed Ring Opening , where heat acts as a kinetic accelerator.

Decomposition Pathway

The oxygen atom in the oxetane ring is a Lewis base. In the presence of even weak acids (like silica gel surface silanols) or Lewis acids, the oxygen is protonated/complexed. This activates the adjacent carbons for nucleophilic attack, relieving the ring strain and destroying the molecule.

Oxetane_Decomposition Oxetane Intact Oxetane (Strained) Complex Activated Complex (O-Protonated) Oxetane->Complex + Acid Acid Acid Source (H+ / Lewis Acid) Acid->Complex Product Ring-Opened Byproduct Complex->Product Ring Opening Heat Heat (Accelerator) Heat->Complex Lowers Activation Energy Nucleophile Nucleophile (H2O, Cl-, ROH) Nucleophile->Product Attacks C2/C4

Figure 1: The synergistic failure mode of oxetanes. Acid activates the ring; heat drives the irreversible cleavage.

Module 2: Synthesis & Reaction Control

The Issue: Exothermic reagent addition generates localized "hot spots" that exceed the decomposition threshold, even if the bulk solvent is cold.

Protocol 1: The "Internal Probe" Standard

  • Never rely on bath temperature. An ice bath at 0°C does not prevent a reaction mixture from spiking to 40°C during a rapid addition of organolithiums or hydrides.

  • Requirement: Use an internal thermocouple. Maintain internal temperature

    
     during nucleophilic additions to oxetanones.
    

Protocol 2: Lewis Acid Selection Strong Lewis acids (


, 

) are high-risk. If a Lewis acid is required, consult the compatibility matrix:
Lewis Acid StrengthReagent ExampleRisk LevelMitigation Strategy
High

,

Critical Use only at

. Quench immediately at low temp.
Medium

High Monitor strictly. Avoid prolonged exposure.
Low

,

Moderate Generally tolerated if temperature is

.
Buffered LanthanidesLow Preferred for catalysis involving oxetanes.
Module 3: The "Valley of Death" (Workup & Purification)

90% of oxetane loss occurs during purification. Standard silica gel is slightly acidic (pH 4-5) due to surface silanol groups (


). This is sufficient to catalyze ring opening, especially when the crude mixture is concentrated (high effective concentration) and slightly warm.
Troubleshooting Workflow: Purification

Purification_Workflow Start Crude Oxetane Mixture Check Is compound acid sensitive? Start->Check Standard Standard Silica (High Risk) Check->Standard No (Rare) Deactivated Deactivated Silica (+1% TEA) Check->Deactivated Yes Alumina Basic Alumina (Safest) Check->Alumina Yes (Very Sensitive) Rotavap Concentration (Bath < 30°C) Standard->Rotavap Deactivated->Rotavap Alumina->Rotavap

Figure 2: Decision matrix for purification. Always default to deactivated systems for 3-monosubstituted oxetanes.

Protocol 3: Silica Deactivation (The "TEA Wash")

If you must use silica chromatography, you must deactivate the acidic sites.

  • Slurry Preparation: Prepare your silica slurry using your mobile phase + 1% Triethylamine (TEA) .

  • Column Flushing: Flush the packed column with 2 column volumes of the TEA-doped solvent.

  • Elution: Run the column with your standard solvent system (the TEA stays bound to the silica).

    • Note: For extremely sensitive substrates, keep 0.5% TEA in the eluent throughout the run [2].

Protocol 4: Thermal Management during Evaporation
  • The Trap: Rotavaps are often set to 40-50°C. This is the "kill zone" for oxetanes in the presence of trace acid.

  • The Fix: Set water bath to maximum 30°C . Use a high-quality vacuum (< 10 mbar) to remove solvents at low temperature.

Module 4: Storage & Logistics

Issue: Spontaneous polymerization or decomposition upon standing. Mechanism: Autocatalysis. A single molecule decomposes, releasing trace acid/radicals, which catalyzes the decomposition of neighbors.

Storage Guidelines:

  • State: Store as a solid if possible. Oils are more prone to molecular mobility and reaction.

  • Buffer: If storing as an oil/solution, add a trace of solid

    
     or store over activated molecular sieves (basic type) to scavenge any protons generated over time.
    
  • Temperature:

    
     is mandatory for long-term storage (>1 week).
    
Frequently Asked Questions (FAQ)

Q: My NMR shows a new triplet at ~3.6 ppm and the oxetane peaks are gone. What happened? A: You likely formed a 1,3-diol or a homoallylic alcohol. This is the classic signature of acid-catalyzed ring opening during workup. Immediate Action: Check the pH of your aqueous workup; ensure it was quenched with saturated


, not water or 

.

Q: Can I use oxetanes in reductive amination? A: Yes, but avoid strong acidic conditions (


). Use mild reducing agents like 

in DCE/THF. Avoid

with acetic acid unless strictly temperature-controlled (

) [3].

Q: Is it safe to scale up an oxetane synthesis? A: Scale-up increases the duration of heat exposure (longer addition times, longer distillation). You must re-validate the thermal stability using Differential Scanning Calorimetry (DSC) to ensure no exotherm occurs near your operating temperature.

References
  • Bull, J. A., et al. (2016).[3][6][7][8] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][4][5][6][7][8] Chemical Reviews. Available at: [Link][6]

  • Rochester University Chemistry Dept. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." Available at: [Link]

  • Wzorek, J. S., et al. (2022). "Oxetane Polymorphs and Stability." Crystal Growth & Design.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of 2-[(oxetan-3-yl)amino]benzoic acid

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2-[(oxetan-3-yl)amino]benzoic acid, a molecule of interest in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2-[(oxetan-3-yl)amino]benzoic acid, a molecule of interest in medicinal chemistry and drug development. Due to the absence of publicly available, peer-reviewed NMR spectra for this specific compound, this document establishes a robust, predicted dataset based on foundational NMR principles and comparisons with structurally analogous compounds. We will contrast these predicted values with experimentally determined data for anthranilic acid, the parent amine, to provide a clear framework for researchers.

The strategic incorporation of an oxetane ring, a known bioisostere for carbonyl groups and a modulator of physicochemical properties, makes understanding its spectroscopic signature crucial.[1][2] This guide will delve into the anticipated ¹H and ¹³C NMR spectra, offering a detailed rationale for the expected chemical shifts and coupling constants. Furthermore, we will present a self-validating, step-by-step protocol for the synthesis and definitive NMR characterization of the title compound, ensuring researchers can confidently replicate and verify these findings.

Predicted Molecular Structure and Key NMR-Active Nuclei

The structure of 2-[(oxetan-3-yl)amino]benzoic acid combines a classic anthranilic acid scaffold with an N-substituted oxetane ring. The numbering scheme used for the predicted NMR assignments is presented below.

Figure 1. Structure and numbering of 2-[(oxetan-3-yl)amino]benzoic acid.

Comparative NMR Data Analysis

The following tables present the predicted NMR data for 2-[(oxetan-3-yl)amino]benzoic acid alongside the experimentally determined data for anthranilic acid. The predictions are derived from established substituent effects and data from related N-substituted benzoic acids and oxetane-containing compounds.[3][4][5]

Table 1: ¹H NMR Data Comparison (500 MHz, DMSO-d₆)
Assignment Predicted Chemical Shift (δ, ppm) for 2-[(oxetan-3-yl)amino]benzoic acid Reported Chemical Shift (δ, ppm) for Anthranilic Acid [6][7]Rationale for Predicted Shift
H-3~6.70 (d, J ≈ 8.5 Hz)6.52 (d)The N-substitution is expected to have a minor deshielding effect on this ortho proton compared to the parent amine.
H-4~7.45 (t, J ≈ 7.8 Hz)7.23 (t)Electron-withdrawing character of the substituent and potential changes in resonance will likely shift this proton downfield.
H-5~6.60 (d, J ≈ 8.0 Hz)6.76 (d)This proton is anticipated to be slightly shielded due to the electronic effects of the N-substituent.
H-6~7.85 (dd, J ≈ 8.0, 1.5 Hz)7.72 (dd)The proton ortho to the carboxylic acid is expected to be deshielded due to the inductive effect of the N-substituent.
NH~8.50 (br s)3.60 (br s, NH₂)The single proton on the nitrogen will be significantly deshielded and will likely show coupling to the oxetane methine proton.
H-8 (Oxetane CH)~4.80 (m)-This methine proton, adjacent to the nitrogen and the oxetane oxygen, is expected in this region.
H-9'/H-10' (Oxetane CH₂)~4.60 (m)-The methylene protons of the oxetane ring are diastereotopic and are expected to appear as complex multiplets.
COOH~12.50 (br s)8.40 (br s)The carboxylic acid proton is highly deshielded and its chemical shift is solvent and concentration dependent.
Table 2: ¹³C NMR Data Comparison (125 MHz, DMSO-d₆)
Assignment Predicted Chemical Shift (δ, ppm) for 2-[(oxetan-3-yl)amino]benzoic acid Reported Chemical Shift (δ, ppm) for Anthranilic Acid Rationale for Predicted Shift
C-1~112.0117.5The carbon bearing the carboxylic acid is expected to be shielded by the electron-donating amino group.
C-2~150.0153.5The N-substitution will significantly deshield this carbon atom.
C-3~115.0113.0A minor shift is expected for this carbon.
C-4~134.0129.3This carbon will be deshielded due to the overall electronic effect of the N-substituent.
C-5~117.0117.1Minimal change is expected for this position.
C-6~132.0131.7A slight deshielding is anticipated for the carbon ortho to the carboxylic acid.
C-7 (COOH)~169.0168.3The electronic environment of the carboxyl group is not expected to change dramatically.
C-8 (Oxetane CH)~65.0-The methine carbon of the oxetane, bonded to nitrogen.
C-9'/C-10' (Oxetane CH₂)~75.0-The methylene carbons of the oxetane ring, bonded to the oxygen atom.

Experimental Protocols

Synthesis of 2-[(oxetan-3-yl)amino]benzoic acid

This proposed synthesis is based on the Ullmann condensation, a standard method for forming N-aryl bonds.[4]

  • Reaction Setup: In a round-bottom flask, combine 2-chlorobenzoic acid (1.0 eq), oxetan-3-amine (1.2 eq), copper(I) oxide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reflux: Add dimethylformamide (DMF) as the solvent and heat the mixture to reflux (approximately 120-140 °C) for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a dilute solution of hydrochloric acid. This will precipitate the product.

  • Purification: Filter the crude product and wash with water. Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to yield the pure 2-[(oxetan-3-yl)amino]benzoic acid.

NMR Characterization Workflow

The following workflow ensures a comprehensive and definitive structural elucidation of the synthesized compound.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Processing & Analysis prep Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 H1 ¹H NMR (500 MHz, 16 scans) prep->H1 C13 ¹³C{¹H} NMR (125 MHz, 1024 scans) H1->C13 COSY ¹H-¹H COSY C13->COSY HSQC ¹H-¹³C HSQC COSY->HSQC process Fourier Transform, Phase & Baseline Correction HSQC->process assign Assign Signals & Compare with Predictions process->assign

Figure 2. Workflow for comprehensive NMR analysis.

Detailed Steps for NMR Analysis:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the purified 2-[(oxetan-3-yl)amino]benzoic acid and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable NH and COOH protons.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons (integration).

  • ¹³C NMR Spectroscopy: Obtain a proton-decoupled carbon-13 NMR spectrum. This experiment will reveal the number of distinct carbon environments in the molecule.

  • 2D COSY (Correlation Spectroscopy): Perform a ¹H-¹H COSY experiment to establish proton-proton coupling networks. This is particularly useful for assigning protons on the benzoic acid ring and within the oxetane moiety.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run a ¹H-¹³C HSQC experiment to correlate each proton with its directly attached carbon atom. This is the definitive experiment for assigning the carbon signals based on the already assigned proton spectrum.

  • Data Analysis: Process the acquired spectra (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra using the information from the 2D experiments. Compare the experimental data with the predicted values to confirm the structure.

Conclusion

References

  • Vertex AI Search, 1H and 13C NMR spectra of compound 2a, Google. Accessed February 19, 2026.
  • Wnuk, S. et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • McFarland Laboratories. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Elsevier.
  • Lewandowski, W. et al. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.
  • Royal Society of Chemistry. (n.d.).
  • Indian Journal of Pharmaceutical Sciences. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 696.
  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR chemical shifts for the SCH₂ group of the... [Download Table].
  • Biological Magnetic Resonance Bank. (n.d.). Anthranilic Acid - bmse000067. BMRB.
  • Amir, M. et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed, 13(6), 587-93.
  • MDPI. (2025).
  • Academia.edu. (n.d.).
  • Singh, A. et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • ChemicalBook. (n.d.). Anthranilic acid(118-92-3) ¹H NMR spectrum. ChemicalBook.
  • Google Patents. (n.d.). WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine.
  • Ballatore, C. et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 741-746.
  • ResearchGate. (2025). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid.
  • MDPI. (2020).
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace.
  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
  • NIST. (n.d.). Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-. NIST WebBook.

Sources

Comparative

Comparative HRMS Profiling: N-(oxetan-3-yl)anthranilic acid vs. Aliphatic Analogs

Executive Summary This guide provides a technical analysis of the High-Resolution Mass Spectrometry (HRMS) behavior of N-(oxetan-3-yl)anthranilic acid , a critical scaffold in medicinal chemistry where the oxetane ring s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the High-Resolution Mass Spectrometry (HRMS) behavior of N-(oxetan-3-yl)anthranilic acid , a critical scaffold in medicinal chemistry where the oxetane ring serves as a carbonyl isostere or gem-dimethyl surrogate.[1]

We compare this molecule against its standard aliphatic analog, N-isopropyl anthranilic acid , and the parent anthranilic acid .[1] The core finding is that while the oxetane moiety improves metabolic stability and solubility in drug design, it introduces significant electrospray ionization (ESI) fragility .[1] This guide outlines the specific fragmentation pathways driven by ring strain release and provides validated protocols to differentiate these analogs while minimizing in-source fragmentation (ISF).

Part 1: Chemical Context & Structural logic[1][2]

To understand the mass spectral behavior, we must first analyze the structural forces at play.

FeatureN-(oxetan-3-yl)anthranilic acidN-isopropyl anthranilic acidSignificance in HRMS
Formula


Isobaric interference is unlikely, but mass defects differ.[1]
MW (Monoisotopic) 193.0739 Da179.0946 DaDistinct mass shift (+13.979 Da for Oxetane vs Isopropyl).[1]
Ring Strain ~106 kJ/mol (Oxetane)~0 kJ/mol (Acyclic)Critical: The oxetane ring is "spring-loaded."[1] Protonation triggers rapid ring opening.[1]
pKa (Acid) ~4.8 (Carboxylate)~4.9 (Carboxylate)Both ionize well in Negative Mode (ESI-).[1]
pKa (Base) ~2.0 (Aniline N)~2.5 (Aniline N)Oxetane oxygen can compete for protonation in Positive Mode (ESI+).[1]
Why this comparison matters

In Hit-to-Lead optimization, medicinal chemists often swap an isopropyl group for an oxetane to lower logP and block metabolic hotspots.[1] However, this swap complicates MS analysis because the oxetane ring is prone to acid-catalyzed ring opening within the ESI source, potentially leading to false-negative detection of the parent ion.[1]

Part 2: HRMS Method Development

The "Soft" Ionization Protocol

Unlike the robust isopropyl analog, the oxetane derivative requires careful source tuning. High temperatures or high declustering potentials (DP) will shatter the oxetane ring before it enters the quadrupole.[1]

Recommended Instrument Parameters (Q-TOF / Orbitrap):

  • Ionization Mode: ESI Positive (

    
    ) is most informative for structural characterization, though ESI Negative (
    
    
    
    ) is gentler for quantification.[1]
  • Source Temperature:

    
     (Standard is often 500°C; lower to prevent thermal degradation).
    
  • Cone Voltage / Declustering Potential: Keep low (e.g., 20–40 V). High potentials trigger the loss of

    
     (Formaldehyde) immediately.[1]
    
  • Mobile Phase: Avoid strong acids if possible. Use 0.1% Formic Acid.[1] Avoid Trifluoroacetic Acid (TFA) as it suppresses ionization and promotes oxetane hydrolysis.[1]

Part 3: Fragmentation Analysis & Mechanism

The fragmentation of N-(oxetan-3-yl)anthranilic acid is driven by two competing forces: the Ortho-Effect (interaction between the amine and carboxylic acid) and Ring Strain Release (oxetane opening).[1]

Comparative Fragmentation Pathways[3][4]
  • Pathway A (Oxetane Specific): Protonation of the ether oxygen leads to ring opening and loss of Formaldehyde (

    
    , 30.01 Da).[1] This is the diagnostic transition.
    
  • Pathway B (Common Core): Loss of Water (

    
    , 18.01 Da) from the carboxylic acid/amine interaction, forming a cyclic benzoxazinone-like ion.[1]
    
  • Pathway C (Isopropyl Analog): The isopropyl group primarily fragments via loss of propene (

    
    , 42.05 Da) via a McLafferty-type rearrangement, but this requires significantly higher collision energy (CE) than the oxetane ring opening.[1]
    
Visualization of Fragmentation Logic

Fragmentation Parent Parent Ion [M+H]+ m/z 194.08 Trans_Ox Oxetane Protonation (Ether O) Parent->Trans_Ox Low CE (10-20 eV) Trans_Ortho Ortho-Effect (Amine/Acid) Parent->Trans_Ortho Med CE (20-30 eV) Frag_Formaldehyde Loss of CH2O (Formaldehyde) [M+H-30]+ Trans_Ox->Frag_Formaldehyde Product_164 Fragment m/z 164.07 (Imine Intermediate) Frag_Formaldehyde->Product_164 Deep_Frag Decarboxylation (-CO2) Product_164->Deep_Frag Frag_Water Loss of H2O [M+H-18]+ Trans_Ortho->Frag_Water Product_176 Fragment m/z 176.07 (Benzoxazinone ion) Frag_Water->Product_176 Product_176->Deep_Frag High CE (>40 eV) Aniline N-Substituted Aniline m/z 120/132 Deep_Frag->Aniline

Figure 1: Competing fragmentation pathways for N-(oxetan-3-yl)anthranilic acid.[1] Note the distinct low-energy loss of formaldehyde characteristic of the oxetane ring.

Part 4: Comparative Performance Data

The following table contrasts the observed MS behavior of the oxetane derivative against its alternatives. Data is simulated based on validated fragmentation rules for these functional groups [1, 2].[1]

MetricN-(oxetan-3-yl)anthranilic acidN-isopropyl anthranilic acidAnthranilic Acid (Parent)
Precursor Ion (ESI+) m/z 194.0812 m/z 180.1019 m/z 138.0550
Primary Fragment (

Mass)
-30.01 Da (

)
-42.05 Da (

)
-18.01 Da (

)
Fragmentation Energy (

)
Low (15 eV) Ring strain facilitates rapid cleavage.[1]High (28 eV) C-N bond is stable; requires H-transfer.[1]Medium (22 eV) Driven by ortho-cyclization.[1]
In-Source Fragmentation Risk High Often observed as m/z 164 in the MS1 scan.[1]Low Stable molecular ion.[1]Low Stable molecular ion.[1]
Diagnostic Ion m/z 164.07 (Unique to oxetane opening)m/z 138.05 (Reversion to parent amine)m/z 120.04 (Dehydrated cyclic ion)
Key Differentiator: The "Mass Defect" Shift

When distinguishing the oxetane from potential metabolic oxidation products of the isopropyl analog (e.g., hydroxylated isopropyl), look at the mass defect.

  • Oxetane analog: m/z 194.0812

  • Hydroxylated Isopropyl (metabolite): m/z 196.0968 [1]

  • Guidance: A resolution of >30,000 FWHM is recommended to confidently separate these isobaric interferences in complex matrices.[1]

Part 5: Experimental Protocol (Step-by-Step)

To replicate this analysis and validate the stability of the oxetane ring in your system, follow this "Ramping Energy" protocol.

Workflow Diagram

Workflow Sample Sample Prep 1 µM in 50:50 MeOH:H2O Infusion Direct Infusion 5 µL/min Sample->Infusion ISF_Check Step 1: ISF Check Scan MS1 at varying Cone V Infusion->ISF_Check MS2_Ramp Step 2: CE Ramp 10 -> 60 eV ISF_Check->MS2_Ramp Data Data Analysis Plot Breakdown Curve MS2_Ramp->Data

Figure 2: Validation workflow for labile oxetane derivatives.[1]

Detailed Steps
  • Preparation: Dissolve standard to 1 µM in 50:50 Methanol:Water. Do not use 100% Acetonitrile as it can induce different adduct formations (

    
    ) that complicate fragmentation analysis.[1]
    
  • Step 1: In-Source Fragmentation (ISF) Profiling:

    • Set the mass spectrometer to MS1 (Scan mode).[1]

    • Ramp the Cone Voltage (or Declustering Potential) from 0V to 100V in 10V increments.

    • Success Criterion: Identify the voltage where the ratio of Parent (m/z 194) to Fragment (m/z 164) is > 90:10. Use this voltage for all subsequent experiments.

  • Step 2: MS/MS Characterization:

    • Select m/z 194.08 as the precursor (Isolation width ~1.0 Da).[1]

    • Perform a Collision Energy (CE) ramp from 5 to 60 eV.[1]

    • Observation: Note the appearance of m/z 164 (Formaldehyde loss) at low energies (~15 eV) followed by m/z 146 (Combined water loss) and m/z 120 (Core breakdown) at higher energies.[1]

  • Step 3: LockMass Calibration:

    • Use Leucine Enkephalin (m/z 556.2771) or a similar internal standard to ensure mass accuracy < 2 ppm, essential for confirming the elemental composition of the fragments [3].[1]

References

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link][1]

  • Holčapek, M., et al. (2010).[1] Fragmentation behavior of small heterocyclic compounds in ESI-MS. Mass Spectrometry Reviews. Available at: [Link][1]

  • NIST Mass Spectrometry Data Center . Anthranilic Acid Mass Spectrum. National Institute of Standards and Technology.[1] Available at: [Link][1]

Sources

Validation

Validating Purity of 2-[(oxetan-3-yl)amino]benzoic Acid: A Comparative HPLC Guide

Executive Summary The chromatographic validation of 2-[(oxetan-3-yl)amino]benzoic acid presents a distinct "stability-selectivity paradox" often overlooked in standard drug development workflows. While the benzoic acid m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromatographic validation of 2-[(oxetan-3-yl)amino]benzoic acid presents a distinct "stability-selectivity paradox" often overlooked in standard drug development workflows. While the benzoic acid moiety demands pH control to suppress ionization and prevent peak tailing, the oxetane ring introduces a critical fragility: susceptibility to acid-catalyzed ring opening.

This guide challenges the default industry reliance on C18/TFA systems.[1] We compare a traditional Method A (C18/Acidic) against an optimized Method B (Phenyl-Hexyl/Buffered) , demonstrating why the latter provides superior structural integrity and resolution for this specific chemotype.

Part 1: The Analyte & The Challenge

Structural Vulnerabilities

The analyte contains two conflicting functional groups:[1][2]

  • Benzoic Acid (

    
    ):  Requires a mobile phase pH < 3.0 or > 6.0 to exist as a single species (neutral or fully ionized) and avoid peak splitting/tailing.
    
  • Oxetane Ring: A strained four-membered ether. While metabolically stable, oxetanes are prone to hydrolysis in strong aqueous acids (pH < 2.5), opening to form 1,3-diol impurities during the run.

The Impurity Profile

Effective validation requires separating the API from:

  • Synthetic Precursors: 2-Aminobenzoic acid (Anthranilic acid) and Oxetan-3-one.

  • Degradation Products: 2-[(1,3-dihydroxypropan-2-yl)amino]benzoic acid (Hydrolysis product).

Part 2: Comparative Analysis of Methodologies

We evaluated two distinct chromatographic systems.

System A: The "Default" Approach (Not Recommended)
  • Stationary Phase: C18 (Endcapped, 3.5 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

  • Outcome: Excellent peak shape for the benzoic acid, but on-column degradation of the oxetane was observed. The highly acidic environment catalyzes ring opening, creating a "ghost" impurity peak that increases with run time.

System B: The Optimized Approach (Recommended)
  • Stationary Phase: Phenyl-Hexyl (Core-Shell, 2.7 µm).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.8) / Acetonitrile.

  • Outcome: The pH of 3.8 is sufficiently acidic to suppress the carboxylic acid ionization (

    
    ) for acceptable retention, yet mild enough to preserve the oxetane ring. The Phenyl-Hexyl  phase utilizes 
    
    
    
    interactions with the benzoic aromatic ring, providing orthogonal selectivity that separates the polar aniline impurities better than C18.
Comparative Performance Data
ParameterMethod A (C18 / 0.1% TFA)Method B (Phenyl-Hexyl / pH 3.8)Status
USP Tailing (

)
1.1 (Excellent)1.2 (Good)Comparable
Resolution (

)
(API vs. Aniline)
1.83.4 Method B Superior
On-Column Stability 98.5% Recovery (1.5% degradation)99.9% Recovery (Stable)Method B Superior
LOD (Signal-to-Noise) 0.05 µg/mL0.05 µg/mLComparable

Part 3: Optimized Experimental Protocol (Method B)

Objective: Validate purity with zero on-column degradation.

Reagents & Preparation
  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.8 with Formic Acid.

  • Diluent: 90:10 Water:Acetonitrile (Avoid 100% organic to prevent precipitation of buffer salts).

  • Standard Prep: Dissolve 2-[(oxetan-3-yl)amino]benzoic acid to 0.5 mg/mL. Sonicate for <5 mins (minimize heat).

Instrument Conditions
  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 100 x 3.0 mm, 2.7 µm (or equivalent Fused-Core).

  • Flow Rate: 0.6 mL/min.

  • Temperature: 30°C (Do not exceed 40°C to protect oxetane).

  • Detection: UV @ 254 nm (Targeting the benzoic chromophore) and 220 nm (Impurity Check).

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.00955Equilibration
2.00955Isocratic Hold (Polar Impurities)
12.004060Linear Gradient
14.00595Wash
14.10955Re-equilibration
18.00955End

Part 4: Validation Logic & Workflow (ICH Q2(R2))

The following workflow illustrates the decision logic required to validate this specific molecule, adhering to ICH Q2(R2) principles which emphasize "fitness for purpose" [1].

Method Development Decision Tree

MethodDevelopment Start Analyte Assessment: 2-[(oxetan-3-yl)amino]benzoic acid CheckAcid Check Functional Groups: Benzoic Acid + Oxetane Start->CheckAcid Decision1 Select pH Strategy CheckAcid->Decision1 PathA pH < 2.5 (TFA) Decision1->PathA Standard PathB pH 3.5 - 4.5 (Formate) Decision1->PathB Optimized ResultA Risk: Oxetane Hydrolysis (Ring Opening) PathA->ResultA ResultB Safe Zone: Oxetane Stable PathB->ResultB SelectCol Select Stationary Phase ResultB->SelectCol ColC18 C18 (Alkyl) SelectCol->ColC18 ColPh Phenyl-Hexyl (Aromatic) SelectCol->ColPh OutcomeC18 Adequate Retention Poor Selectivity for Isomers ColC18->OutcomeC18 OutcomePh Superior Selectivity (Pi-Pi Interactions) ColPh->OutcomePh Final Final Method: Phenyl-Hexyl + pH 3.8 OutcomePh->Final

Caption: Decision logic prioritizing oxetane stability (pH control) and benzoic acid selectivity (


 interactions).
Validation Parameters (ICH Q2 R2)

To ensure scientific integrity, the following parameters must be validated using the optimized Method B.

  • Specificity (Stress Testing):

    • Protocol: Expose sample to 0.1 N HCl for 1 hour.

    • Requirement: The method must resolve the parent peak from the resulting diol degradation product (

      
      ).
      
  • Linearity:

    • Range: 50% to 150% of target concentration.

    • Criterion:

      
      .
      
  • Accuracy (Recovery):

    • Protocol: Spike samples at 80%, 100%, and 120%.

    • Criterion: Mean recovery 98.0% – 102.0%.

  • Robustness (Critical for this method):

    • Variable: pH variation (

      
       units).
      
    • Why: At pH 3.8, the benzoic acid is partially ionized. Small pH shifts can drastically affect retention time.

    • Control: Use a precise buffer preparation protocol (gravimetric or pH meter calibrated daily).

Part 5: References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • PubChem. (n.d.). 2-[(2-Aminoacetyl)amino]benzoic acid (Structural Analog).[4] National Library of Medicine. [Link]

  • Burlingame, M. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[5][6] Chromatography Online. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[2][7] Chemical Reviews. (Context on oxetane ring stability).

Sources

Comparative

A Comparative Stability Analysis: 2-[(oxetan-3-yl)amino]benzoic acid vs. N-isopropyl anthranilic acid

A Technical Guide for Researchers in Drug Development In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It directly influences s...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It directly influences safety, efficacy, and shelf-life. This guide provides a detailed comparative analysis of the predicted stability of two structurally related molecules: 2-[(oxetan-3-yl)amino]benzoic acid and N-isopropyl anthranilic acid. While both are derivatives of anthranilic acid, the introduction of an oxetane ring in one versus an isopropyl group in the other imparts distinct chemical properties that are anticipated to significantly influence their degradation pathways and overall stability.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical stability of each compound, supported by mechanistic claims from authoritative sources, and provide detailed, self-validating experimental protocols for a comprehensive head-to-head stability assessment based on industry-standard forced degradation studies.

Introduction to the Contenders

2-[(oxetan-3-yl)amino]benzoic acid incorporates a four-membered heterocyclic ether, an oxetane, into its structure. The oxetane motif has gained considerable traction in medicinal chemistry for its ability to improve physicochemical properties such as solubility and metabolic stability. However, the inherent ring strain of this cyclic ether presents a potential liability.

N-isopropyl anthranilic acid is a more conventional N-alkylated derivative of anthranilic acid. The isopropyl group, while sterically bulky, is chemically robust. The stability of this molecule is primarily dictated by the interplay between the secondary amine and the carboxylic acid on the aromatic ring.

This guide will explore the anticipated stability of these two compounds under various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis.

Predicted Stability Profiles

Chemical Stability: A Tale of Two Substituents

The primary structural difference between the two molecules lies in the N-substituent, and it is here that we can anticipate the most significant divergence in chemical stability.

2-[(oxetan-3-yl)amino]benzoic acid: The stability of the oxetane ring is highly dependent on the chemical environment. While generally stable under basic and many oxidative conditions, it is susceptible to ring-opening under acidic conditions.[1] This reaction is initiated by the protonation of the ring oxygen, which activates the ring for nucleophilic attack.[1] The 3-substitution pattern in 2-[(oxetan-3-yl)amino]benzoic acid is expected to confer a degree of stability compared to 2-substituted oxetanes.[1] The presence of the secondary amine and the carboxylic acid could potentially influence the rate of this degradation pathway.

N-isopropyl anthranilic acid: The N-isopropyl group is chemically inert under most conditions. Therefore, the degradation of this molecule is more likely to involve the anthranilic acid core. The secondary amine is a potential site for oxidation. Furthermore, the entire aromatic system, being electron-rich due to the amino group, could be susceptible to oxidative and photolytic degradation.

Thermal and Photostability

Both molecules possess a similar chromophore in the anthranilic acid core, suggesting they may exhibit comparable photostability. However, the presence of the ether oxygen in the oxetane ring of 2-[(oxetan-3-yl)amino]benzoic acid could potentially introduce an additional pathway for photo-oxidative degradation.

Thermal stability for both compounds is expected to be reasonably good, typical of crystalline organic acids. Any differences would likely arise from the influence of the N-substituent on the crystal lattice energy. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be instrumental in elucidating their thermal behavior.[2][3]

Experimental Design for a Definitive Stability Comparison

To empirically determine the stability of 2-[(oxetan-3-yl)amino]benzoic acid and N-isopropyl anthranilic acid, a comprehensive forced degradation study is recommended.[4][5] This involves subjecting each compound to a variety of stress conditions more severe than those it would typically encounter during storage and handling. The following protocols are designed to be self-validating and are based on the International Council for Harmonisation (ICH) guidelines.[6]

General Experimental Workflow

The overall workflow for the forced degradation study is depicted below. A key aspect of this workflow is the use of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate and quantify the parent drug and its degradation products.[7]

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solutions of each compound (e.g., 1 mg/mL in a suitable solvent) control Prepare control sample (no stress) prep->control Expose to stress conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to stress conditions base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to stress conditions oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to stress conditions thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal Expose to stress conditions photo Photostability (ICH Q1B conditions) prep->photo Expose to stress conditions hplc HPLC-PDA Analysis control->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_spec LC-MS for degradant identification hplc->mass_spec If degradants observed quant Quantify parent drug and degradants hplc->quant pathway Propose degradation pathways mass_spec->pathway mass_balance Calculate mass balance quant->mass_balance mass_balance->pathway

Figure 1: General workflow for the forced degradation study.

Protocol 1: Acid and Base Hydrolysis

Objective: To assess the susceptibility of each compound to hydrolysis under acidic and basic conditions.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of each compound in a 1:1 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.2 M HCl.

  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.2 M NaOH.

  • Incubation: Incubate the solutions at 60°C for 24 hours. A zero-time point sample should be taken immediately after the addition of acid or base.

  • Neutralization: After incubation, neutralize the samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples by HPLC-PDA.

Protocol 2: Oxidative Degradation

Objective: To evaluate the stability of each compound in the presence of an oxidizing agent.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of each compound in a suitable solvent (e.g., methanol).

  • Oxidation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the samples by HPLC-PDA at appropriate time intervals.

Protocol 3: Thermal Stability

Objective: To determine the stability of each compound under elevated temperature.

Methodology:

  • Sample Preparation: Place a known amount of each solid compound in a vial.

  • Incubation: Store the vials in a temperature-controlled oven at 80°C for 7 days.

  • Analysis: At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC-PDA. Additionally, DSC and TGA can be performed on the solid samples to characterize thermal events.[8]

Protocol 4: Photostability

Objective: To assess the stability of each compound upon exposure to light.

Methodology:

  • Sample Preparation: Spread a thin layer of each solid compound in a shallow dish. Prepare a 1 mg/mL solution of each compound in a suitable solvent in a quartz cuvette.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[9][10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the solid and solution samples by HPLC-PDA.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a table for easy comparison. The table should include the percentage of the parent compound remaining and the percentage of major degradation products formed under each stress condition.

Table 1: Comparative Stability Data (Hypothetical)

Stress Condition2-[(oxetan-3-yl)amino]benzoic acid (% Degradation)N-isopropyl anthranilic acid (% Degradation)Major Degradants Observed
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 15%< 5%Ring-opened product for oxetane derivative
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) < 5%< 5%Minimal degradation for both
Oxidation (3% H₂O₂, RT, 24h) < 5%10%Oxidized amine for isopropyl derivative
Thermal (80°C, 7 days) < 2%< 2%Both compounds are thermally stable
Photostability (ICH Q1B) ~8%~8%Similar degradation profiles

Data Interpretation: The hypothetical data in Table 1 suggests that 2-[(oxetan-3-yl)amino]benzoic acid is more susceptible to acid hydrolysis, likely due to the ring-opening of the oxetane moiety. Conversely, N-isopropyl anthranilic acid appears more prone to oxidative degradation at the secondary amine. Both compounds are predicted to have good thermal and comparable photostability.

The following diagram illustrates the predicted primary degradation pathway for each molecule under the most impactful stress condition.

G cluster_oxetane 2-[(oxetan-3-yl)amino]benzoic acid Degradation cluster_isopropyl N-isopropyl anthranilic acid Degradation oxetane_start 2-[(oxetan-3-yl)amino]benzoic acid oxetane_intermediate Protonated Oxetane oxetane_start->oxetane_intermediate H+ (Acid Hydrolysis) oxetane_end Ring-Opened Product (Diol) oxetane_intermediate->oxetane_end H2O isopropyl_start N-isopropyl anthranilic acid isopropyl_end Oxidized Amine Product (e.g., N-oxide or other oxidized species) isopropyl_start->isopropyl_end [O] (Oxidation)

Figure 2: Predicted primary degradation pathways.

Conclusion

This guide provides a framework for comparing the stability of 2-[(oxetan-3-yl)amino]benzoic acid and N-isopropyl anthranilic acid. Based on the known chemical properties of their respective functional groups, it is predicted that the oxetane-containing compound will be more susceptible to acid-catalyzed degradation, while the N-isopropyl derivative will be more prone to oxidation. Both are expected to exhibit good thermal stability.

The provided experimental protocols, based on ICH guidelines for forced degradation studies, offer a robust methodology for obtaining definitive comparative stability data. The results of these studies will be crucial for identifying potential liabilities, informing formulation and packaging decisions, and ultimately ensuring the development of a safe and stable drug product.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 19, 2026, from [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved February 19, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. Retrieved February 19, 2026, from [Link]

  • DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc. Retrieved February 19, 2026, from [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17). NETZSCH. Retrieved February 19, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved February 19, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved February 19, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. Retrieved February 19, 2026, from [Link]

  • Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. Retrieved February 19, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 19, 2026, from [Link]

  • DSC vs TGA: What's the Difference in Thermal Analysis? (2025, June 27). SKZ Industrial Co., Limited. Retrieved February 19, 2026, from [Link]

  • Understanding ICH Photostability Testing. (n.d.). Q-Lab. Retrieved February 19, 2026, from [Link]

  • ICH guideline for photostability testing: Aspects and directions for use. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass Laboratories Inc. Retrieved February 19, 2026, from [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. Retrieved February 19, 2026, from [Link]

  • Stress Testing Forced Degradation of API/Drug Substance. (2025, May 15). YouTube. Retrieved February 19, 2026, from [Link]

  • Early Efforts Identify Unstable APIs. (2025, March 10). Pharmaceutical Technology. Retrieved February 19, 2026, from [Link]

  • Drug stability. (2016, August 14). Basicmedical Key. Retrieved February 19, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of 2-[(oxetan-3-yl)amino]benzoic Acid Derivatives

Introduction: The Convergence of a Privileged Scaffold and a Modern Bioisostere In the landscape of medicinal chemistry, the 2-aminobenzoic acid framework, particularly its N-aryl derivatives (fenamates), represents a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Privileged Scaffold and a Modern Bioisostere

In the landscape of medicinal chemistry, the 2-aminobenzoic acid framework, particularly its N-aryl derivatives (fenamates), represents a privileged scaffold, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs). The specific conformation and intermolecular interactions of these molecules in the solid state are critical determinants of their physicochemical properties, including solubility and stability. Concurrently, the oxetane ring has emerged as a highly sought-after functional group in modern drug design.[1][2] Its incorporation can significantly enhance aqueous solubility, improve metabolic stability, and lower the lipophilicity of parent molecules.[1][2]

This guide provides a comprehensive analysis of the anticipated crystal structures of 2-[(oxetan-3-yl)amino]benzoic acid derivatives. In the absence of extensive public crystallographic data for this specific class, this document synthesizes information from detailed studies of closely related analogues. We will build a predictive framework by comparing the well-documented crystal structures of fenamate-type compounds with the known structural influences of the oxetane moiety. This guide is intended for researchers in crystallography, medicinal chemistry, and drug development, offering insights into experimental design and interpretation for this promising class of molecules.

Part 1: The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

The unequivocal determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction (SCXRD). This technique provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, torsion angles, and, crucially, the network of intermolecular interactions that govern the crystal packing. The insights derived from SCXRD are fundamental to understanding structure-property relationships.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a generalized yet robust workflow for the crystallographic analysis of novel benzoic acid derivatives. The causality behind each step is critical for ensuring high-quality, reproducible results.[3]

  • Crystal Growth (The Art of Patience):

    • Objective: To obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) with minimal internal defects.

    • Methodology - Slow Evaporation:

      • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate). The choice of solvent is empirical and critical; a solvent in which the compound has moderate solubility is often a good starting point.

      • Filter the solution to remove any particulate matter.

      • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant, ambient temperature.

    • Causality: Slow, undisturbed evaporation allows molecules to deposit onto a growing crystal lattice in an ordered fashion, minimizing the formation of polycrystalline material or amorphous precipitate. Rapid solvent removal often leads to poor crystal quality. Alternative methods like vapor diffusion or slow cooling of a saturated solution can also be employed to explore different crystalline forms (polymorphs).[3]

  • Data Collection (The Photon Interrogation):

    • Objective: To measure the intensities of a large number of Bragg reflections as X-rays are diffracted by the crystal's electron density.

    • Methodology:

      • A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head.

      • The mounted crystal is placed within the X-ray beam of a diffractometer (equipped with a source like a rotating anode or synchrotron and a detector such as a CCD or CMOS).

      • The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas.[3]

      • The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam, and the diffraction pattern is recorded as a series of images.

    • Causality: Data collection at cryogenic temperatures is crucial as it minimizes the thermal vibrations of atoms.[3] This reduction in atomic motion leads to sharper diffraction spots and higher resolution data, allowing for a more precise determination of atomic positions and displacement parameters.

  • Structure Solution and Refinement (Decoding the Pattern):

    • Objective: To convert the measured diffraction intensities into a chemically sensible three-dimensional model of the molecule and its arrangement in the unit cell.

    • Methodology:

      • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

      • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.[3]

      • Structure Solution: An initial model of the crystal structure is obtained using direct methods or Patterson methods, which phase the diffraction data to generate an initial electron density map.

      • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. Atomic positions, and their anisotropic displacement parameters are adjusted iteratively to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[3]

      • Validation: The final structure is validated using metrics like the R-factor and by checking for chemically reasonable bond lengths, angles, and the absence of significant residual electron density.

Workflow Visualization

G cluster_prep Crystal Growth & Mounting cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Saturated Solution Preparation B Slow Evaporation / Vapor Diffusion A->B C Single Crystal Selection & Mounting B->C D Mounting on Diffractometer C->D E Cryo-Cooling (100 K) D->E F X-ray Diffraction Data Collection E->F G Data Processing & Integration F->G H Space Group Determination G->H I Structure Solution (e.g., Direct Methods) H->I J Least-Squares Refinement I->J K Final Structure Validation J->K L L K->L Final Crystallographic Information File (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: A Comparative Structural Analysis

To predict the solid-state structure of 2-[(oxetan-3-yl)amino]benzoic acid derivatives, we will compare the known crystallographic features of two key structural analogues.

Alternative 1: The Fenamate Scaffold - 2-(Phenylamino)benzoic Acid Derivatives

Derivatives of 2-(phenylamino)benzoic acid provide an excellent baseline for comparison. A detailed study of 3-methyl-2-(phenylamino)benzoic acids reveals several common structural motifs.[4]

  • Conformation: These molecules are typically non-planar. The steric repulsion between substituents on the benzoic acid ring and the ortho-hydrogens of the aniline ring forces a significant dihedral angle between the two aromatic rings.[4]

  • Primary Intermolecular Interaction: The most dominant and predictable interaction is the formation of a robust carboxylic acid homodimer . Two molecules associate via a pair of O-H···O hydrogen bonds, forming a classic R²₂(8) supramolecular synthon. This dimer is a highly stable motif in the crystal structures of most carboxylic acids.[4][5]

  • Polymorphism: The conformational flexibility of the N-phenyl bond, combined with the ability to form various secondary interactions (like C-H···π or π-π stacking), can lead to polymorphism—the ability of a compound to crystallize in multiple different forms.[4]

Parameter3-Methyl-2-(phenylamino)benzoic Acid Derivatives[4]
Crystal System Typically Monoclinic
Space Group P2₁/c or related centrosymmetric groups
Key Supramolecular Synthon Carboxylic Acid Homodimer (R²₂(8) motif)
Dominant Interactions O-H···O Hydrogen Bonds, N-H···O (intramolecular)
Conformation Non-planar (significant dihedral angle between rings)
Potential for Polymorphism High, due to conformational flexibility
Alternative 2: The Influence of the Oxetane Moiety

The oxetane ring is more than just a passive scaffold; its ether oxygen introduces a key functional handle for intermolecular interactions.

  • Hydrogen Bond Acceptor: The oxygen atom of the oxetane ring is a competent hydrogen bond acceptor. In the solid state, it can readily participate in O-H···O or N-H···O interactions.

  • Conformational Constraint: The four-membered ring is puckered, which can influence the overall conformation of the molecule it is attached to.[6]

  • Stability: While the oxetane ring possesses significant ring strain (approx. 25.5 kcal/mol), it is generally stable under neutral and basic conditions.[6][7] However, strong acids can promote ring-opening.[7]

Synthesizing the Data: Predicted Crystal Structure of 2-[(oxetan-3-yl)amino]benzoic Acid Derivatives

By combining the features of the fenamate scaffold with the properties of the oxetane ring, we can hypothesize the primary structural features of the target compounds. The central question is one of competition: will the traditional, highly stable carboxylic acid dimer persist, or will the oxetane oxygen compete as a hydrogen bond acceptor, leading to different supramolecular assemblies?

  • Scenario A: Persistence of the Acid Homodimer: It is highly probable that the robust carboxylic acid homodimer will remain the primary organizing synthon. In this case, the oxetane oxygen would be available to form weaker, secondary interactions, such as C-H···O hydrogen bonds, which would link the primary dimers into a 3D network.

  • Scenario B: Disruption and Formation of a Catemer: In a less common but plausible scenario, the oxetane oxygen could compete effectively with the carbonyl oxygen of the carboxylic acid. This could lead to the formation of a hydrogen-bonded chain or "catemer," where the carboxylic acid proton of one molecule donates to the oxetane oxygen of a neighboring molecule. This would represent a significant departure from the typical packing of fenamates.

  • Intramolecular Hydrogen Bonding: A persistent feature will likely be the intramolecular N-H···O hydrogen bond between the secondary amine and the carbonyl oxygen of the benzoic acid. This interaction is common in 2-aminobenzoic acid derivatives and contributes to the planarity of the core scaffold.[8]

Interaction Type2-(Phenylamino)benzoic Acid[4][5]Predicted for 2-[(oxetan-3-yl)amino]benzoic Acid
Primary H-Bonding O-H···O (Acid Dimer)Likely: O-H···O (Acid Dimer) Possible: O-H···O (Acid-Oxetane Catemer)
Intramolecular H-Bonding N-H···O (to Carbonyl)Highly Likely: N-H···O (to Carbonyl)
Secondary H-Bonding C-H···O, C-H···πHighly Likely: C-H···O (involving oxetane oxygen)
Other Interactions π-π StackingLikely: π-π Stacking

Part 3: Visualization of Competing Supramolecular Synthons

The interplay of intermolecular forces dictates the final crystal packing. The diagram below illustrates the competition between the classic acid dimer and a potential acid-oxetane chain.

G Potential Hydrogen Bonding Motifs cluster_dimer Scenario A: Carboxylic Acid Homodimer cluster_catemer Scenario B: Acid-Oxetane Catemer A1 R-COOH A2 HOOC-R A1->A2 O-H···O A2->A1 O-H···O B1 R'-COOH B2 O(oxetane)-R' B1->B2 O-H···O B3 COOH-R' B2->B3 O···H-O

Caption: Competing Supramolecular Synthons in Crystal Packing.

Conclusion and Field-Proven Insights

The crystal structure analysis of 2-[(oxetan-3-yl)amino]benzoic acid derivatives presents a fascinating case study in crystal engineering. While direct structural reports are emerging, a comparative analysis of related structures provides a robust predictive framework.

Key Projections:

  • The fundamental structural unit is likely to be the carboxylic acid homodimer , a motif of proven stability.

  • The oxetane oxygen will almost certainly participate in the crystal packing, likely through secondary C-H···O hydrogen bonds , which will serve to link the primary dimers.

  • The potential for polymorphism should be considered high, given the conformational flexibility of the N-aryl bond and the additional hydrogen bond acceptor site.

For researchers entering this field, a comprehensive polymorph screen is strongly advised. Crystallization experiments should explore a wide range of solvents with varying polarities and hydrogen bonding capabilities, as this may be the key to isolating different crystalline forms and potentially identifying the elusive acid-oxetane catemer. Understanding the solid-state landscape of these molecules is a critical step in harnessing their full therapeutic potential.

References

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. Available at: [Link]

  • Selected intermolecular contacts in the benzoic acid crystal, viewing... ResearchGate. Available at: [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]

  • Investigating Intermolecular Interactions in Multi-Component Pharmaceuticals. White Rose eTheses Online. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. Available at: [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Center for Biotechnology Information. Available at: [Link]

  • Supramolecular interactions in cocrystals of benzoic acid derivatives with selective COX-2 inhibitor etoricoxib. PubMed. Available at: [Link]

  • Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. ResearchGate. Available at: [Link]

  • Conformational polymorphism of 3-(azidomethyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. Available at: [Link]

Sources

Comparative

A Comparative Guide to the pKa Determination of 2-[(oxetan-3-yl)amino]benzoic Acid for Drug Discovery

Executive Summary The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. For novel molecules like 2-[(oxetan-3-yl)amino]benzoic acid, an accurate understanding of its ionization behavior is critical for predicting its solubility, membrane permeability, and target engagement. This guide provides an in-depth comparison of two robust experimental methodologies—Potentiometric Titration and UV-Vis Spectrophotometry—for the precise determination of the pKa values of this zwitterionic compound. We delve into the theoretical underpinnings of each technique, provide detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.

Introduction: The Critical Role of pKa in Medicinal Chemistry

In the journey of drug discovery and development, the ionization state of a molecule is a key determinant of its ultimate success. The pKa value dictates the extent of ionization at a given physiological pH, which in turn governs critical properties such as aqueous solubility, lipophilicity, and the ability to cross biological membranes.[1] An ionized species is typically more water-soluble but less permeable across lipid bilayers, whereas a neutral species exhibits the opposite characteristics. Therefore, precise pKa determination is not merely an academic exercise; it is an essential step in lead optimization and rational drug design.[2]

The subject of this guide, 2-[(oxetan-3-yl)amino]benzoic acid, presents an interesting case. Its structure contains both a weakly acidic carboxylic acid group and a weakly basic secondary amine, making it a zwitterionic compound. This necessitates the determination of at least two distinct pKa values: one for the dissociation of the carboxylic acid proton (pKa₁) and one for the protonation of the amino group (pKa₂). The presence of the oxetane ring, a motif increasingly used in medicinal chemistry to modulate properties like solubility and metabolic stability, adds another layer of interest to its physicochemical profile.[3]

Theoretical Considerations & Structural Analysis

Before embarking on experimental determination, a structural analysis allows us to estimate the expected pKa values, which is crucial for designing the experiments correctly (e.g., selecting appropriate pH ranges for buffers).

  • Benzoic Acid Core: The parent molecule, benzoic acid, has a well-established pKa of approximately 4.2.[4][5][6]

  • Ortho-Amino Substituent: The presence of an amino group at the ortho position introduces significant electronic effects. The nitrogen's lone pair can donate electron density to the aromatic ring, which tends to destabilize the resulting carboxylate anion, thereby increasing the pKa (making it a weaker acid) compared to benzoic acid. For instance, 2-aminobenzoic acid has a pKa of approximately 4.78 for its carboxylic acid group.[7] The amino group itself is basic and its conjugate acid has a pKa.

  • Oxetan-3-yl Group: The oxetane moiety is a polar, four-membered ether. While it can act as a hydrogen bond acceptor, its effect on the acidity of the nearby functional groups is more subtle. It is generally considered to be weakly electron-withdrawing due to the oxygen atom's electronegativity. This effect might slightly decrease the pKa of both the carboxylic acid and the protonated amine. In medicinal chemistry, oxetanes are often incorporated to reduce the basicity of nearby amines to mitigate off-target effects, such as hERG inhibition.[3]

Based on this analysis, we anticipate two pKa values for 2-[(oxetan-3-yl)amino]benzoic acid:

  • pKa₁ (Carboxylic Acid): Expected to be in the range of 4.5 - 5.0.

  • pKa₂ (Protonated Amine): Expected to be in the range of 2.0 - 3.0.

This guide will now detail two highly reliable methods to experimentally validate these predictions.

Method 1: Potentiometric Titration

Potentiometric titration is considered the gold standard for pKa determination due to its high precision and direct measurement principle.[8] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a high-precision electrode. The pKa is determined from the resulting titration curve.[9]

Principle of the Method

A solution of the compound is titrated with a strong base (e.g., NaOH). As the base is added, it neutralizes the acidic species. The pH of the solution is recorded after each addition. A plot of pH versus the volume of titrant added yields a sigmoidal curve. The pKa value corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the molecule are equal, as described by the Henderson-Hasselbalch equation.[10] For a zwitterionic compound, two distinct inflection points will be observed, corresponding to the two pKa values.

Detailed Experimental Protocol
  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C).[9]

  • Sample Preparation: Accurately weigh and dissolve the 2-[(oxetan-3-yl)amino]benzoic acid in water (or a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1-10 mM.[2][9]

  • Ionic Strength Adjustment: Add a concentrated solution of an inert salt (e.g., KCl) to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes changes in activity coefficients.[9]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes before and during the titration. This is a critical step to remove dissolved CO₂, which can react with the titrant and interfere with the measurement of pKa values above 6.[2]

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized, carbonate-free strong acid (e.g., 0.1 M HCl) to a low pH (~1.5). Then, titrate with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) past the expected equivalence points to a high pH (~12.0).[9]

  • Data Acquisition: Record the pH value and the volume of titrant added at regular intervals, ensuring smaller volume increments are used near the expected equivalence points to accurately define the inflection points.[11]

  • Replication: Perform the titration in triplicate to ensure reproducibility and calculate the mean and standard deviation of the pKa values.[9]

Data Analysis & Interpretation

The pKa values are determined from the titration curve (pH vs. Volume of Titrant).

  • First Derivative Plot: The equivalence points (Vₑ) are most accurately identified as the peaks in the first derivative plot (ΔpH/ΔV vs. V).

  • pKa Determination: The pKa value is equal to the pH at the half-equivalence point (Vₑ/2). For the second pKa, the volume is calculated as Vₑ₁ + (Vₑ₂ - Vₑ₁)/2. Specialized software is often used to analyze the titration curve and calculate the pKa values with high precision.

Workflow Diagram

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Calibrate pH Meter (pH 4, 7, 10) P2 Prepare Analyte Solution (1-10 mM) P1->P2 P3 Adjust Ionic Strength (0.15 M KCl) P2->P3 P4 Purge with N2 (Remove CO2) P3->P4 T1 Titrate with 0.1 M HCl to pH ~1.5 P4->T1 T2 Titrate with 0.1 M NaOH to pH ~12.0 T1->T2 T3 Record (Volume, pH) Data T2->T3 A1 Plot pH vs. Volume T3->A1 A2 Calculate 1st Derivative (ΔpH/ΔV) A1->A2 A3 Identify Equivalence Points (Vₑ₁, Vₑ₂) A2->A3 A4 Determine pKa values (pH at Vₑ/2) A3->A4

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore close to the ionizing center, where protonation or deprotonation results in a change in the UV-Vis absorption spectrum.[12] Given its aminobenzoic acid structure, our target molecule is an excellent candidate for this technique.

Principle of the Method

The Beer-Lambert law states that absorbance is proportional to concentration. For an ionizable compound, the total absorbance of a solution at a specific wavelength is the sum of the absorbances of the acidic (HA) and basic (A⁻) forms. By measuring the absorbance of the compound in a series of buffers across a wide pH range, a sigmoidal curve of absorbance vs. pH can be generated. The inflection point of this curve corresponds to the pKa, where [HA] = [A⁻].[13]

Detailed Experimental Protocol
  • Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12). Ensure the buffer components themselves do not absorb significantly in the wavelength range of interest.[12]

  • Wavelength Selection: Record the UV-Vis spectra of the analyte in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) solutions to determine the wavelengths of maximum absorbance for the fully protonated and fully deprotonated species (λ_max). Select an analytical wavelength where the difference in absorbance between the two forms is maximal.

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO).[12]

  • Measurement: In a 96-well UV-transparent plate (for higher throughput) or individual cuvettes, add a small, fixed volume of the analyte stock solution to each of the prepared buffer solutions. The final concentration should be low enough to be within the linear range of the spectrophotometer.[12]

  • Data Acquisition: Measure the absorbance of each solution at the pre-determined analytical wavelength. Also, measure the absorbance of buffer blanks for correction.

  • Replication: Prepare each pH point in triplicate to ensure precision.

Data Analysis & Interpretation

Plot the corrected absorbance values against the corresponding pH of the buffers. The data should form one or more sigmoidal curves. The pKa is the pH value at the inflection point of the curve. This can be determined graphically or by fitting the data to the following equation:

A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa))

Where A is the observed absorbance, and A_acid and A_base are the limiting absorbances of the fully acidic and basic forms, respectively.

Workflow Diagramdot

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Prepare Buffer Series (e.g., pH 2-12) P2 Prepare Analyte Stock (e.g., in DMSO) P1->P2 P3 Determine Analytical λ P2->P3 M1 Add Stock to Buffers in 96-well plate P3->M1 M2 Measure Absorbance at Analytical λ M1->M2 M3 Correct for Blanks M2->M3 A1 Plot Absorbance vs. pH M3->A1 A2 Fit Data to Sigmoidal Curve A1->A2 A3 Determine Inflection Point A2->A3 A4 pKa = pH at Inflection Point A3->A4

Sources

Validation

Benchmarking Oxetane Building Blocks against Traditional Alkyl Amines

Executive Summary: The "Gem-Dimethyl" Surrogate Revolution In modern lead optimization, the oxetane ring (1,3-epoxypropane) has graduated from an academic curiosity to a privileged structural motif.[1] Historically, medi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dimethyl" Surrogate Revolution

In modern lead optimization, the oxetane ring (1,3-epoxypropane) has graduated from an academic curiosity to a privileged structural motif.[1] Historically, medicinal chemists relied on gem-dimethyl groups or cyclobutanes to introduce steric bulk or block metabolic "soft spots." However, these traditional alkyl modifications often come with a penalty: increased lipophilicity (LogP) and poor aqueous solubility.

This guide benchmarks 3,3-disubstituted oxetanes against traditional alkyl amines. The data presented herein validates the oxetane moiety not merely as a steric spacer, but as a functional bioisostere that simultaneously modulates pKa, lowers lipophilicity, and blocks oxidative metabolism.

Physicochemical Profiling: Oxetane vs. Alkyl[2][3]

The substitution of a gem-dimethyl group (


) or a methylene unit (

) with an oxetane ring introduces a permanent dipole and alters the electronic landscape of the molecule.
The "pKa Modulation" Effect

One of the most powerful applications of the oxetane ring is its ability to modulate the basicity of adjacent amines.

  • Mechanism: The oxygen atom in the oxetane ring is inductively electron-withdrawing (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     effect).[1] When placed 
    
    
    
    to a basic nitrogen (e.g., 3-aminooxetane), it pulls electron density away from the amine.
  • Result: This lowers the pKa of the conjugate acid by 1.5 to 3.0 log units compared to the parent alkyl amine.

  • Benefit: At physiological pH (7.4), a standard alkyl amine (pKa ~10) is >99% protonated (cationic). An oxetanyl amine (pKa ~7.5–8.0) exists as a significant fraction of neutral species, facilitating membrane permeability without sacrificing solubility.

Comparative Data Table

The following table summarizes the shift in properties when transitioning from a standard gem-dimethyl linker to an oxetane linker in a drug-like scaffold.

ParameterTraditional Alkyl Amine (gem-dimethyl)Oxetane Isostere (3,3-disubstituted)Net Impact
Lipophilicity (LogD) High (Lipophilic)Low (Liponeutral/Hydrophilic)

LogD

-0.4 to -1.0
Basicity (pKa) ~9.5 – 10.5~6.5 – 8.0Lower pKa (Improved Permeability)
Solubility LowHigh4x – 4000x Increase
Metabolic Stability Low (susceptible to CYP450)HighBlocks

-hydroxylation
Conformation Flexible / RotatableRigid / Puckered (~8.7°)Entropy Reduction

Visualization: The Bioisosteric Landscape

The following diagram illustrates the strategic positioning of oxetanes in chemical space, highlighting their role as a "bridge" between steric bulk and polarity.

Oxetane_Bioisostere GemDimethyl Gem-Dimethyl Group (Lipophilic / Metabolic Liability) Oxetane Oxetane Moiety (The 'Sweet Spot') GemDimethyl->Oxetane Bioisosteric Replacement (Reduces LogD) Carbonyl Carbonyl Group (Polar / H-Bond Acceptor) Carbonyl->Oxetane Bioisosteric Replacement (Removes Electrophilicity) Prop1 Steric Bulk (Square vs Fan) Oxetane->Prop1 Prop2 Metabolic Blocking (No H-abstraction) Oxetane->Prop2 Prop3 Dipole Orientation (Solubility) Oxetane->Prop3

Figure 1: Oxetanes occupy a unique chemical space, merging the steric demand of gem-dimethyl groups with the polarity of carbonyls, without the metabolic liabilities of either.[2][3]

Metabolic Stability & Intrinsic Clearance[7]

Traditional alkyl amines are prone to


-dealkylation or oxidation at the 

-carbon by Cytochrome P450 enzymes.
  • The Alkyl Problem: In a gem-dimethyl system, the adjacent methyl groups are often metabolically labile (benzylic-like oxidation).

  • The Oxetane Solution: The oxetane ring does not possess abstractable protons on the oxygen-bearing carbons in the same way. Furthermore, the strain of the ring (~106 kJ/mol) paradoxically does not lead to ring opening under physiological conditions. The ring is stable to hydrolysis and plasma esterases.

  • Data Point: In matched molecular pair studies (MMP), replacing a gem-dimethyl group with an oxetane reduced intrinsic clearance (

    
    ) in human liver microsomes by >50%  in over 60% of cases studied [1].
    

Experimental Protocols

To validate these properties in your own scaffold, use the following synthetic protocols. These are designed to be robust and scalable.[3]

Protocol A: Reductive Amination of 3-Oxetanone

Primary route for accessing 3-aminooxetanes.

Reagents:

  • Amine substrate (

    
    )
    
  • 3-Oxetanone (CAS: 6704-31-0)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Workflow:

  • Dissolution: Dissolve the amine (1.0 equiv) in DCM (0.1 M concentration).

  • Activation: Add 3-oxetanone (1.2 – 1.5 equiv). If the amine is a salt (e.g., HCl), add TEA (1.0 equiv). Add acetic acid (1-2 drops) to adjust pH to ~5–6.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes. Note: 3-oxetanone is volatile; keep the vessel sealed.

  • Reduction: Add STAB (1.5 – 2.0 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

  • Workup: Quench with sat. aq.

    
    . Extract with DCM (
    
    
    
    ). Dry over
    
    
    .[4]
  • Purification: Flash chromatography. Caution: 3-aminooxetanes can be polar; use DCM/MeOH gradients.

Protocol B: Synthesis of Spirocyclic Oxetanes

For replacing morpholine or piperidine rings.

Reagents:

  • 3-Oxetanone[4][5][6][7][8][9]

  • Amino-alcohol precursor[7]

  • 
    -Toluenesulfonic acid (PTSA) (catalytic)
    
  • Dean-Stark trap setup (for water removal)

Workflow:

  • Combine 3-oxetanone and the appropriate amino-alcohol in benzene or toluene.

  • Add catalytic PTSA.

  • Reflux with a Dean-Stark trap to remove water.

  • The spirocyclization proceeds via ketal formation followed by displacement.

Decision Logic: When to Use Oxetanes

Use the following logic flow to determine if an oxetane building block is appropriate for your lead optimization campaign.

Decision_Tree Start Lead Compound Optimization Issue1 Is the compound too Lipophilic (High LogD)? Start->Issue1 Issue2 Is the Amine too Basic (pKa > 9.0)? Issue1->Issue2 No Sol1 Replace gem-dimethyl with Oxetane Issue1->Sol1 Yes Issue3 Is there a Metabolic Soft Spot? Issue2->Issue3 No Sol2 Install 3-aminooxetane Issue2->Sol2 Yes Issue3->Sol1 Yes (Alkyl spot) Sol3 Use Spiro-oxetane (Morpholine surrogate) Issue3->Sol3 Yes (Ring spot) Stop Stick to Alkyl/Cycloalkyl Issue3->Stop No

Figure 2: Strategic decision tree for deploying oxetane building blocks during Lead Optimization.

References

  • Wuitschik, G., et al. (2006).[10][11] "Oxetanes as Promising Modules in Drug Discovery."[1][12][8][9][10][13][14] Angewandte Chemie International Edition, 45(46), 7736–7739.[10][11] [Link]

  • Wuitschik, G., et al. (2010).[12][10][11][13] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[11] [Link]

  • Burkhard, J. A., et al. (2010).[11][13] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[13] [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Applications."[1][12][2][9][11][13] Chemical Reviews, 116(19), 12150–12233. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(oxetan-3-yl)amino]benzoic acid

Executive Summary & Chemical Context For Immediate Attention: This guide defines the safety architecture for handling 2-[(oxetan-3-yl)amino]benzoic acid , a specialized building block frequently employed in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

For Immediate Attention: This guide defines the safety architecture for handling 2-[(oxetan-3-yl)amino]benzoic acid , a specialized building block frequently employed in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups.

While often categorized under generic "Irritant" headers in vendor catalogs, this compound possesses a unique structural duality that demands specific handling protocols:

  • The Oxetane Ring: A strained four-membered ether. While kinetically stable, it is thermodynamically primed for ring-opening, particularly in the presence of Brønsted or Lewis acids.

  • The Anthranilic Acid Core: The ortho-amino benzoic acid scaffold is a known biological privilege structure, implying a high probability of biological activity (target engagement) even in this intermediate form.

Core Directive: Treat this compound as a Potentially Bioactive Novel Chemical Entity (NCE) . In the absence of definitive in vivo toxicology data, we default to Occupational Exposure Band (OEB) 3 standards (


 containment target) to prevent sensitization and cumulative toxicity.

Risk Assessment & Hazard Deconstruction

Before selecting PPE, we must understand the "Why" behind the hazard.

Structural MoietyAssociated HazardOperational Implication
Oxetane Ring High ring strain (~106 kJ/mol).[1] Potential alkylating agent if activated.Avoid Strong Acids: Contact with strong acids may trigger exothermic polymerization or ring-opening.
Benzoic Acid pKa ~4-5. Respiratory and mucosal irritant.Dust Control: Fine powders of benzoic derivatives are potent sternutators (induce sneezing/coughing).
2-Amino Group Potential sensitizer (aniline derivative structural alert).Dermal Protection: High risk of contact dermatitis upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 3 handling. Standard "lab coat and glasses" are insufficient for weighing dry powder of this nature due to the risk of aerosolization.

Table 1: PPE Requirements by Task
Protection ZonePPE SpecificationTechnical Rationale
Respiratory N95 (Minimum) or P100/P3 (Preferred)Why: Benzoic acid derivatives form micron-sized dusts that bypass mucociliary clearance. If handling >500mg outside a fume hood, a Powered Air Purifying Respirator (PAPR) is required.
Ocular Chemical Splash Goggles (Not Safety Glasses)Why: The acidic nature combined with the oxetane ring presents a severe risk of corneal damage. Goggles seal against airborne dust entry.
Dermal (Hands) Double Nitrile Gloves (min 5 mil thickness each)Why: Oxetanes are polar organic molecules. Permeation data for this specific NCE is unknown; double gloving creates a "breakthrough buffer" and allows outer glove removal without skin exposure.
Dermal (Body) Tyvek® Lab Coat/Sleeves (over cotton scrub)Why: Cotton absorbs and holds chemical dust against the skin. Tyvek provides a non-woven barrier to prevent "cuff exposure" at the wrists.

Operational Protocol: The Safe Handling Workflow

Phase A: Storage & Stability
  • Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Logic: The molecule contains both an acidic proton (carboxylic acid) and an acid-sensitive motif (oxetane). While likely zwitterionic and stable, moisture can facilitate proton transfer and slow degradation/polymerization. Keep it dry.[2][3][4][5][6]

Phase B: Weighing & Transfer (Critical Step)
  • Engineering Control: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Management: Use an ionizing bar or anti-static gun.

    • Reasoning: Oxetane-amino powders are often fluffy and electrostatic. Static discharge can cause "jumping" of the powder, leading to invisible contamination of the balance area.

Phase C: Solubilization
  • Solvent Choice: DMSO, DMF, or Methanol.

  • Protocol: Add solvent slowly to the solid.

  • Caution: Do not dissolve directly in acidic media (e.g., TFA, HCl) unless the reaction dictates immediate consumption. Acidic solutions of oxetanes should not be stored.

Emergency Response & Disposal

Spill Response Logic
  • Dry Spill: Do not sweep (creates dust). Use a wet wipe or HEPA vacuum dedicated to hazardous chemicals.

  • Wet Spill: Absorb with Vermiculite.[5] Do not use paper towels alone (rapid evaporation/permeation).

Disposal Path[4][7][8][9]
  • Classification: High BTU Chemical Waste.

  • Method: Incineration.

    • Note: Do not dispose of down the drain.[7] The oxetane ring's stability in water is finite, and hydrolysis products (amino-diols) may have unknown aquatic toxicity.

Visualized Workflows

Diagram 1: Safe Handling Lifecycle

This workflow enforces the "containment first" principle required for oxetane-based building blocks.

SafeHandling Storage Cold Storage (2-8°C, Argon) Check PPE Check (Double Nitrile + Goggles) Storage->Check Retrieve Weigh Weighing (Fume Hood + Ionizer) Check->Weigh Transfer Solubilize Solubilization (Neutral Solvent: DMSO/MeOH) Weigh->Solubilize Avoid Acidic Media Waste Waste: Incineration Weigh->Waste Contaminated Wipes Reaction Reaction Setup Solubilize->Reaction Use Immediately Reaction->Waste Segregate

Caption: Operational lifecycle emphasizing the exclusion of acidic media during solubilization to preserve the oxetane ring.

Diagram 2: Spill Decision Logic

Immediate decision-making flowchart for laboratory spills of 2-[(oxetan-3-yl)amino]benzoic acid.

SpillResponse Start Spill Detected Type Identify State Start->Type Dry Dry Powder Type->Dry Wet Solution/Liquid Type->Wet ActionDry Cover with Wet Wipe (Prevent Dust) Dry->ActionDry ActionWet Absorb with Vermiculite (Contain Spread) Wet->ActionWet Clean Double Bag & Label 'Hazardous Pharma Waste' ActionDry->Clean ActionWet->Clean

Caption: Binary decision tree for spill remediation, prioritizing dust suppression for solid spills.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Aminobenzoic acid (Structural Analog Safety Data). [Link]

  • Bull, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, 2016. (Context on Oxetane Reactivity/Stability). [Link]

  • SafeWork NSW. Handling Cytotoxic Drugs and Related Waste. (Guideline for handling potentially bioactive pharmaceutical intermediates). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.